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  • Product: 5-Bromoquinoline-2,4(1H,3H)-dione
  • CAS: 914224-25-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Properties, and Pharmacological Applications of 5-Bromoquinoline-2,4(1H,3H)-dione

Executive Summary The compound 5-Bromoquinoline-2,4(1H,3H)-dione (CAS: 914224-25-2) represents a highly privileged scaffold in modern medicinal chemistry. Operating at the intersection of neuropharmacology and oncology,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Bromoquinoline-2,4(1H,3H)-dione (CAS: 914224-25-2) represents a highly privileged scaffold in modern medicinal chemistry. Operating at the intersection of neuropharmacology and oncology, this molecule is characterized by a dynamic tautomeric equilibrium that dictates its biological activity. As a Senior Application Scientist, I approach this compound not merely as a static structure, but as a dynamic pharmacophore. Its ability to mimic endogenous amino acids makes it a potent antagonist at the, while its functionalized core serves as a critical synthetic intermediate for developing complex MDM2 ubiquitin ligase inhibitors.

This whitepaper deconstructs the structural logic, pharmacological mechanisms, and rigorous experimental workflows required to synthesize and evaluate 5-Bromoquinoline-2,4(1H,3H)-dione.

Structural Chemistry and Physicochemical Properties

The Tautomeric Equilibrium and Acid-Base Logic

The defining chemical feature of 5-Bromoquinoline-2,4(1H,3H)-dione is its keto-enol tautomerism. In physiological environments and polar solvents, the equilibrium heavily favors the enol form: 5-bromo-4-hydroxyquinolin-2(1H)-one .

This is not a trivial structural detail; it is the engine of its pharmacological efficacy. The 4-hydroxyl group exhibits an unusually low pKa (~4.5–5.2). This elevated acidity is driven by the resonance stabilization of the conjugate base, where the negative charge is delocalized across the 2-carbonyl oxygen and the aromatic ring. Consequently, at physiological pH (7.4), the molecule exists predominantly as an anion. This anionic state allows it to act as a highly effective bioisostere for the carboxylate group of glycine, engaging in critical ionic interactions within receptor binding pockets.

Tautomerism Dione 5-Bromoquinoline-2,4(1H,3H)-dione (Keto Form) Enol 5-Bromo-4-hydroxyquinolin-2(1H)-one (Enol Form) Dione->Enol Tautomerization Anion Deprotonated Anion (Active Pharmacophore) Enol->Anion Deprotonation (pKa ~4.5) Target NMDA Receptor Glycine Binding Site Anion->Target Hydrogen Bonding & Ionic Interaction

Diagram 1: Tautomerization and activation logic of 5-Bromoquinoline-2,4(1H,3H)-dione.

Quantitative Physicochemical Data

To facilitate predictive modeling and assay design, the core quantitative properties of the compound are summarized below.

PropertyValue
Chemical Name 5-Bromoquinoline-2,4(1H,3H)-dione
Synonyms 5-Bromo-4-hydroxyquinolin-2(1H)-one; 5-Bromo-2,4-quinolinediol
CAS Registry Number 914224-25-2
Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
Topological Polar Surface Area (TPSA) 49.3 Ų (Enol form)
Hydrogen Bond Donors 2 (-OH, -NH in enol state)
Hydrogen Bond Acceptors 2 (Carbonyl / Hydroxyl oxygens)
Predicted pKa (4-OH) 4.5 – 5.2

Pharmacological Relevance and Mechanisms of Action

Neuropharmacology: NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel requiring the simultaneous binding of glutamate (at the GluN2 subunit) and a co-agonist like glycine or D-serine (at the GluN1 subunit) for activation. Overactivation of this receptor leads to calcium-induced excitotoxicity, a hallmark of ischemic stroke and neurodegenerative diseases.

Derivatives of act as competitive antagonists at the glycine binding site. The 5-bromo substitution in our target compound is highly strategic: the bulky, lipophilic bromine atom occupies a specific hydrophobic auxiliary pocket within the GluN1 subunit. This not only exponentially increases binding affinity compared to the unsubstituted core but also provides strict selectivity against AMPA and kainate receptors.

NMDAPathway Glutamate Glutamate (Primary Agonist) NMDAR NMDA Receptor (Resting State) Glutamate->NMDAR Binds GluN2 Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDAR Binds GluN1 ActiveNMDAR NMDA Receptor (Activated/Open Channel) NMDAR->ActiveNMDAR Co-activation Calcium Ca2+ Influx (Excitotoxicity/Signaling) ActiveNMDAR->Calcium Ion Channel Opening Antagonist 5-Bromo-4-hydroxyquinolin-2(1H)-one Antagonist->NMDAR Competitive Inhibition at GluN1 Antagonist->ActiveNMDAR Prevents Activation

Diagram 2: Mechanism of NMDA receptor antagonism by 4-hydroxy-2-quinolone derivatives.

Oncology: MDM2 Ubiquitin Ligase Inhibition

Beyond the CNS, 5-Bromoquinoline-2,4(1H,3H)-dione is a highly valued synthetic precursor. By leveraging the reactive centers at the C3 position and the lactam nitrogen, researchers synthesize . These complex heterocycles function as inhibitors of the MDM2 E3 ubiquitin ligase, preventing the degradation of the p53 tumor suppressor protein and inducing apoptosis in multidrug-resistant cancer cell lines.

Experimental Methodologies

Protocol 1: Regioselective Synthesis of 5-Bromoquinoline-2,4(1H,3H)-dione

Causality & Experimental Design: To ensure absolute regiochemical fidelity, this synthesis must bypass the traditional Conrad-Limpach cyclization of 3-bromoaniline, which inevitably yields an intractable mixture of 5-bromo and 7-bromo isomers. Instead, our protocol utilizes 2-amino-6-bromobenzoic acid as the foundational synthon. By pre-establishing the spatial relationship between the halide and the carboxylate, we lock the trajectory of the subsequent intramolecular cyclization, guaranteeing 100% regioselectivity for the 5-bromo derivative.

Step-by-Step Workflow:

  • Activation: Dissolve 2-amino-6-bromobenzoic acid (1.0 eq) in anhydrous THF under an argon atmosphere. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise at 0°C. Stir for 2 hours at room temperature to form the reactive acyl imidazole intermediate.

  • Malonate Condensation: In a separate flask, treat monoethyl malonate (1.5 eq) with anhydrous magnesium chloride (1.5 eq) and triethylamine (3.0 eq) in THF to form the magnesium malonate complex. Transfer the acyl imidazole solution into this flask and stir for 12 hours at room temperature.

  • Cyclization: Concentrate the mixture in vacuo. Dissolve the crude intermediate in absolute ethanol and add a freshly prepared solution of sodium ethoxide (2.5 eq). Reflux the mixture for 4 hours to drive the intramolecular cyclization.

  • Validation & Isolation: Monitor the cyclization via TLC (DCM:MeOH 9:1). The highly fluorescent enol product will be visible under 254 nm UV light. Once complete, cool the reaction to 0°C and acidify carefully with 1M HCl to pH 3.

  • Purification: Collect the precipitated white/pale-yellow solid via vacuum filtration. Recrystallize from a DMF/Water mixture to yield pure 5-Bromoquinoline-2,4(1H,3H)-dione. Confirm purity via 1H-NMR (DMSO-d6), ensuring the disappearance of the ethyl ester signals and the presence of the characteristic C3-H singlet (or CH2 doublet in the keto form).

Synthesis SM 2-Amino-6-bromobenzoic acid (Starting Material) Activation Carboxylic Acid Activation (CDI in THF) SM->Activation Intermediate Activated Acyl Imidazole Activation->Intermediate Malonate Condensation (Magnesium Monoethyl Malonate) Intermediate->Malonate Cyclization Intramolecular Cyclization (NaOEt, Reflux) Malonate->Cyclization Product 5-Bromoquinoline-2,4(1H,3H)-dione Cyclization->Product

Diagram 3: Regioselective synthesis workflow for 5-Bromoquinoline-2,4(1H,3H)-dione.

Protocol 2: In Vitro Radioligand Binding Assay for NMDA Receptor Affinity

Causality & Experimental Design: The selection of [3H]MDL 105,519 over [3H]glycine is a deliberate experimental choice. MDL 105,519 is a rigid, high-affinity antagonist that selectively labels the resting state of the GluN1 subunit without inducing the conformational shifts associated with agonist binding. Furthermore, pre-treating the GF/B glass fiber filters with 0.3% polyethylenimine (PEI) is critical; PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic brominated quinolone, thereby ensuring the signal-to-noise ratio remains robust for accurate Ki determination.

Step-by-Step Workflow:

  • Membrane Preparation: Isolate cerebral cortices from male Sprague-Dawley rats. Homogenize in ice-cold 50 mM Tris-acetate buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Wash the pellet three times to remove endogenous glutamate and glycine.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 1 nM [3H]MDL 105,519, and varying concentrations of 5-Bromoquinoline-2,4(1H,3H)-dione (ranging from 1 nM to 100 µM) in a final volume of 250 µL Tris-acetate buffer.

  • Self-Validating Controls: Include wells with 1 mM unlabelled glycine to define non-specific binding (NSB), and wells with vehicle only to define total binding (TB).

  • Filtration: Incubate the plate at 4°C for 45 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked for 1 hour in 0.3% PEI). Wash filters three times with 1 mL ice-cold buffer.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (TB - NSB). Use non-linear regression analysis (e.g., GraphPad Prism) to fit the displacement curve and determine the IC50. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

References

  • Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds Current Organic Chemistry (2017). URL:[Link][1]

  • CoMFA and homology-based models of the glycine binding site of N-methyl-d-aspartate receptor Journal of Medicinal Chemistry (2003). URL:[Link][2]

  • Synthesis and Biological Evaluation of Novel Pyrimido[4,5-b]quinoline-2,4-dione Derivatives as MDM2 Ubiquitin Ligase Inhibitors Medicinal Chemistry (2013). URL:[Link][3]

Sources

Exploratory

An In-depth Technical Guide to 5-Bromoquinoline-2,4(1H,3H)-dione: Properties and Applications

This guide provides a comprehensive technical overview of 5-Bromoquinoline-2,4(1H,3H)-dione, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 5-Bromoquinoline-2,4(1H,3H)-dione, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, established synthetic routes, and explore its emerging applications, grounding our discussion in established scientific principles and methodologies.

Core Physicochemical Properties

Understanding the fundamental characteristics of 5-Bromoquinoline-2,4(1H,3H)-dione is paramount for its effective application in research and development. These properties dictate its behavior in various chemical and biological systems.

The structural formula and key identifiers for 5-Bromoquinoline-2,4(1H,3H)-dione are presented below. The presence of a bromine atom on the quinoline scaffold significantly influences its electronic properties and reactivity.

Caption: Chemical structure of 5-Bromoquinoline-2,4(1H,3H)-dione.

A summary of the critical physicochemical data is provided in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C9H6BrNO2[1][2]
Molecular Weight 240.06 g/mol [1]
Exact Mass 238.9636 g/mol (monoisotopic)
CAS Number 1883494-21-0[1]
Synthesis and Reactivity

The synthesis of quinoline derivatives is a well-established area of organic chemistry. While specific, detailed synthetic procedures for 5-Bromoquinoline-2,4(1H,3H)-dione are not extensively documented in the provided search results, general methodologies for the synthesis of related bromoquinolines and quinazolinediones can provide valuable insights.

A common approach for introducing a bromine atom at the 5-position of a quinoline ring involves electrophilic bromination of quinoline itself.[3] This often requires careful control of reaction conditions to achieve the desired regioselectivity.

Illustrative Synthetic Workflow:

The following diagram outlines a generalized workflow for the synthesis of a substituted quinoline, which can be adapted for the target molecule.

G Generalized Synthetic Workflow start Starting Materials (e.g., Substituted Aniline) step1 Cyclization Reaction (e.g., Skraup or Doebner-von Miller) start->step1 step2 Quinoline Core Formation step1->step2 step3 Electrophilic Bromination (e.g., with NBS) step2->step3 step4 Introduction of Bromo Group step3->step4 step5 Oxidation/Functionalization step4->step5 step6 Formation of Dione Moiety step5->step6 product 5-Bromoquinoline-2,4(1H,3H)-dione step6->product

Caption: A generalized workflow for the synthesis of substituted quinolines.

Key Experimental Considerations:

  • Regioselectivity: The position of bromination on the quinoline ring is highly dependent on the reaction conditions, including the choice of brominating agent and solvent.[3] For instance, the use of N-Bromosuccinimide (NBS) in strong acids like sulfuric acid can favor bromination at the 5- and 8-positions.[3]

  • Reaction Control: Temperature and stoichiometry are critical parameters to control to minimize the formation of di-brominated and other isomeric byproducts.[3]

Applications in Drug Discovery and Development

The quinoline and quinazoline-2,4(1H,3H)-dione scaffolds are privileged structures in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[4][5][6][7] The introduction of a bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Potential Therapeutic Areas:

  • Anticancer Agents: Quinoline derivatives have been extensively investigated for their anticancer properties.[7] The quinazoline-2,4(1H,3H)-dione core, in particular, has been utilized in the design of potent PARP-1/2 inhibitors for cancer therapy.[4]

  • Antibacterial Agents: The quinazoline-2,4(1H,3H)-dione scaffold has also been explored for the development of novel antibacterial agents.[5][6][8]

  • Cannabinoid Receptor Modulators: Substituted quinoline-2,4(1H,3H)-diones have been identified as potent and selective ligands for the cannabinoid type 2 receptor (CB2R), which is a target for inflammatory diseases.[9]

Logical Relationship in Drug Discovery:

The journey from a core chemical scaffold to a potential drug candidate involves a systematic process of design, synthesis, and evaluation.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase A Scaffold Identification (Quinoline-2,4-dione) B Structural Modification (e.g., Bromination) A->B C Synthesis of Analogs B->C D In Vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Lead Optimization D->E F In Vivo Efficacy Studies (Animal Models) E->F

Caption: Logical flow from scaffold identification to preclinical studies.

Conclusion

5-Bromoquinoline-2,4(1H,3H)-dione represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its well-defined chemical structure and the known biological activities of the parent quinoline and quinazolinedione scaffolds make it an attractive starting point for drug discovery programs. Further research into its synthesis, reactivity, and biological evaluation is warranted to fully explore its potential in medicinal chemistry.

References

  • PubChem. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. [Link]

  • CHEMDOR CHEMICALS. 5-Bromoquinoline. [Link]

  • ADMET & DMPK. New therapeutic modalities in drug discovery and development: Insights & opportunities. [Link]

  • Capot Chemical. Specifications of 5-bromoisoquinoline-1,3(2H,4H)-dione. [Link]

  • NextSDS. 5-BROMOQUINOLINE-2,4(1H,3H)-DIONE — Chemical Substance Information. [Link]

  • Royal Society of Chemistry. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. [Link]

  • MDPI. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. [Link]

  • PubChem. 5-Bromohexane-2,4-dione. [Link]

  • PubMed. Development of Quinoline-2,4(1H,3H)-diones as Potent and Selective Ligands of the Cannabinoid Type 2 Receptor. [Link]

  • MDPI. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • ResearchGate. (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. [Link]

Sources

Foundational

The Pharmacological Odyssey of 5-Bromoquinoline-2,4(1H,3H)-dione Derivatives: Mechanisms, Synthesis, and Therapeutic Applications

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter heterocyclic scaffolds that offer broad utility. However, the quinoline-2,4(1H,3H)-dione core—specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter heterocyclic scaffolds that offer broad utility. However, the quinoline-2,4(1H,3H)-dione core—specifically when halogenated at the C5 position with a bromine atom—represents a uniquely privileged pharmacophore. This in-depth technical guide explores the causality behind the pharmacological potency of 5-bromoquinoline-2,4(1H,3H)-dione derivatives, detailing their mechanisms of action across neuroinflammation, oncology, and infectious diseases, while providing field-proven, self-validating laboratory protocols for their synthesis and evaluation.

Structural Rationale: The Power of the C5-Bromo Substitution

The baseline 4-hydroxyquinolin-2-one (tautomeric to quinoline-2,4-dione) structure is ubiquitous in natural products and synthetic libraries, known for its ability to participate in extensive hydrogen-bonding networks[1]. However, the strategic integration of a bromine atom at the C5 position is a calculated electronic and steric modification.

Why Bromine at C5?

  • Steric Locking: The bulky bromine atom restricts the conformational flexibility of the quinoline ring. This "locks" the molecule into a bioactive conformation that minimizes the entropic penalty upon binding to target receptors.

  • Lipophilic Anchoring: Bromine's high polarizability and electronegativity increase the molecule's overall lipophilicity ( logP ). This acts as a lipophilic anchor, driving deep insertion into the hydrophobic sub-pockets of transmembrane proteins like the Cannabinoid Type 2 Receptor (CB2R).

  • Electronic Modulation: The electron-withdrawing nature of the C5-halogen increases the acidity of the N1-proton, optimizing the hydrogen-bond donor capacity of the dione core, which is critical for target engagement.

Primary Pharmacological Modalities

Cannabinoid Type 2 Receptor (CB2R) Agonism

The CB2 receptor is a premier target for immunomodulation, offering anti-inflammatory benefits without the psychoactive side effects associated with CB1 receptors. Structure-Activity Relationship (SAR) studies reveal a fascinating positional switch: while C6- or C7-substituted quinoline-2,4-diones act as CB2R antagonists, C5- or C8-substituted derivatives act as highly potent and selective CB2R agonists [2].

By binding to the CB2R, 5-bromoquinoline derivatives stabilize the active state of the receptor, triggering the coupling of inhibitory G-proteins ( Gαi​ ). This directly inhibits adenylate cyclase (AC), suppressing intracellular cAMP levels and dampening Protein Kinase A (PKA) signaling. In vivo, this mechanism dose-dependently alleviates clinical symptoms in experimental autoimmune encephalomyelitis (EAE), a standard mouse model for multiple sclerosis[2].

CB2R_Pathway Ligand 5-Bromoquinoline Derivative CB2R CB2 Receptor (Activation) Ligand->CB2R Gi Gαi Protein (Inhibitory) CB2R->Gi AC Adenylate Cyclase (Inhibition) Gi->AC cAMP cAMP Levels (Decrease) AC->cAMP PKA PKA Activity (Suppression) cAMP->PKA Immune Immunomodulation & Anti-inflammation PKA->Immune

Caption: Mechanism of action for C5-substituted quinoline-2,4-dione derivatives acting as CB2R agonists.

Fibroblast Activation Protein (FAP) Inhibition in Oncology

Fibroblast activation protein (FAP) is a serine protease heavily overexpressed in cancer-associated fibroblasts within the tumor microenvironment. Derivatives synthesized from 5-bromoquinoline-2,4-dicarboxylic acid serve as highly selective FAP inhibitors[3][4]. The rigid, brominated quinoline core acts as a highly stable scaffold in human plasma, fitting precisely into the S1 pocket of the FAP active site, thereby halting its dipeptidyl peptidase activity and disrupting tumor stromagenesis[5].

Topoisomerase Inhibition and Radioprotection

The quinoline-2,4-dione core mimics the established pharmacophore of fluoroquinolone antibiotics. These derivatives act as fatal inhibitors of bacterial DNA gyrase and topoisomerase IV, providing a pathway to bypass resistance mechanisms found in standard fluoroquinolones[6]. Furthermore, specific 3-amino substituted quinoline-2,4-diones (e.g., KR22332) demonstrate profound radioprotective effects by scavenging reactive oxygen species (ROS) and preventing mitochondrial membrane depolarization during radiation exposure[7].

Quantitative Pharmacological Profiling

To synthesize the vast pharmacological data surrounding this scaffold, the following table summarizes the key quantitative metrics across different therapeutic applications:

Target / ApplicationDerivative ProfilePharmacological EffectKey Metric (Efficacy)Reference
CB2 Receptor C5-substituted quinoline-2,4-dionesSelective Agonist (Neuroprotection) EC50​ ~ 10–50 nM[2]
FAP (Oncology) 5-Bromoquinoline-4-carboxamidesProtease Inhibitor (Stromal targeting) IC50​ < 100 nM[3]
Bacterial Gyrase Quinoline-2,4-dione core analogsDNA Topoisomerase IV InhibitionMIC 2–8 µg/mL[6]
Mitochondrial ROS KR22332 (3-amino derivative)Radioprotective / Anti-apoptoticEffective at 10 µM[7]

Laboratory Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale so researchers understand why a specific condition is chosen.

Protocol A: Synthesis of 5-Bromoquinoline-2,4(1H,3H)-diones

This workflow utilizes a base-catalyzed ring opening of an isatoic anhydride followed by intramolecular cyclization[8].

Step 1: Reagent Preparation

  • Action: Dissolve 1.0 eq of 5-bromo-isatoic anhydride and 1.2 eq of an active methylene compound (e.g., diethyl malonate) in anhydrous DMSO.

  • Causality: Anhydrous conditions prevent the premature hydrolysis of the anhydride, ensuring the nucleophilic attack comes exclusively from the active methylene.

Step 2: Base-Catalyzed Ring Opening

  • Action: Add 1.5 eq of anhydrous Potassium Carbonate ( K2​CO3​ ) and stir at room temperature for 4 hours.

  • Causality: K2​CO3​ is a weak base that deprotonates the active methylene, forming a carbanion that attacks the carbonyl of the isatoic anhydride, generating an acyclic amide intermediate.

Step 3: Intramolecular Cyclization

  • Action: Elevate the reaction temperature to 120°C and reflux for 12 hours.

  • Causality: The thermal energy overcomes the activation barrier for the intramolecular condensation between the newly formed amide nitrogen and the ester carbonyl, expelling ethanol and closing the dione ring.

Step 4: Self-Validation & Purification

  • Action: Precipitate the product in ice water, filter, and analyze via 1H -NMR.

  • Validation: Successful cyclization is confirmed by the disappearance of the acyclic amide/ester protons and the presence of a highly deshielded aromatic proton adjacent to the C5-bromine atom.

Synthesis_Workflow SM 5-Bromo-isatoic anhydride + Active Methylene Base Base-Catalyzed Ring Opening (K2CO3 / DMSO) SM->Base Intermediate Acyclic Intermediate (Amide formation) Base->Intermediate Cyclization Intramolecular Cyclization (Reflux, 120°C) Intermediate->Cyclization Product 5-Bromoquinoline-2,4(1H,3H)-dione Derivatives Cyclization->Product

Caption: Step-by-step synthetic workflow for 5-bromoquinoline-2,4(1H,3H)-dione derivatives.

Protocol B: CB2R Functional Assay (cAMP Accumulation)

To validate the agonistic properties of the synthesized derivatives, a cAMP accumulation assay utilizing Homogeneous Time-Resolved Fluorescence (HTRF) is employed.

Step 1: Cell Preparation

  • Action: Plate CHO cells stably expressing human CB2R at 10,000 cells/well in a 384-well plate.

  • Causality: CHO cells provide a clean background with minimal endogenous GPCR interference, ensuring signals are strictly CB2R-mediated.

Step 2: Ligand Incubation & Forskolin Challenge

  • Action: Pre-incubate cells with the 5-bromoquinoline derivative (0.1 nM to 10 µM) for 15 minutes. Subsequently, add 10 µM Forskolin and incubate for 30 minutes.

  • Causality: Forskolin directly activates adenylate cyclase, artificially spiking cAMP levels. A true CB2R agonist will trigger Gαi​ to inhibit this process, resulting in a measurable decrease in cAMP relative to the Forskolin-only control.

Step 3: Detection & Validation

  • Action: Lyse cells and add HTRF cAMP detection reagents (anti-cAMP cryptate and d2-labeled cAMP). Read time-resolved fluorescence at 665 nm and 620 nm.

  • Validation: The assay is self-validating through the FRET signal. High FRET indicates low intracellular cAMP (successful agonism), as the endogenous cAMP is not present to compete with the d2-labeled cAMP for the cryptate antibody.

References

  • Development of Quinoline-2,4(1H,3H)-diones as Potent and Selective Ligands of the Cannabinoid Type 2 Receptor.PubMed / ACS Journal of Medicinal Chemistry.
  • Novel FAP inhibitors (WO2013107820A1).Google Patents.
  • FAP inhibitors (US9346814B2).Google Patents.
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.MDPI.
  • Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds.ResearchGate.
  • A novel synthetic compound 3-amino-3-(4-fluoro-phenyl)-1H-quinoline-2,4-dione (KR22332) exerts a radioprotective effect.PubMed.

Sources

Exploratory

Unraveling the Mechanism of Action of Brominated Quinolinediones: A Technical Guide for Drug Development

Executive Summary The 5,8-quinolinedione scaffold, a privileged pharmacophore found in natural antitumor antibiotics like streptonigrin and lavendamycin, has driven decades of drug discovery. However, unsubstituted quino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5,8-quinolinedione scaffold, a privileged pharmacophore found in natural antitumor antibiotics like streptonigrin and lavendamycin, has driven decades of drug discovery. However, unsubstituted quinolinediones often suffer from poor target selectivity and rapid off-target reduction. By introducing a bromine atom at the C6 or C7 position, researchers fundamentally alter the molecule's reactivity profile. This technical whitepaper explores the dual-action mechanisms of brominated quinolinediones—redox cycling and electrophilic alkylation—and provides validated experimental workflows for characterizing their pharmacological behavior in oncology, virology, and immunology.

The Electronic Causality of Halogenation

When designing quinone-based therapeutics, the electronic landscape dictates the biological fate. Bromine, being highly electronegative, exerts a strong inductive effect (-I) that lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinone system [1]. This thermodynamic shift achieves two critical outcomes:

  • Enhanced Redox Potential: It optimizes the scaffold for selective two-electron reduction by NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic enzyme frequently overexpressed in solid tumors [2].

  • Electrophilic Priming: It transforms the adjacent carbons into highly electrophilic centers, priming them for nucleophilic attack (via Michael addition or direct halide displacement) by biological thiols [4].

Core Mechanism I: NQO1-Mediated Redox Cycling and ROS Generation

Brominated quinolinediones act as prodrugs that hijack the cellular electron transport chain. Upon entering a cell, the quinone is reduced by NQO1 to a highly unstable hydroquinone intermediate. Because the bromo-substituent destabilizes the hydroquinone state, the molecule rapidly auto-oxidizes back to its quinone form in the presence of molecular oxygen. This futile redox cycle generates massive amounts of reactive oxygen species (ROS), including superoxide anions ( O2∙−​ ), which subsequently dismutate into hydroxyl radicals, leading to catastrophic single-strand DNA scission [6].

NQO1_Pathway Q Brominated Quinolinedione (Quinone State) NQO1 NQO1 Enzyme + NAD(P)H Q->NQO1 Binding & Reduction HQ Hydroquinone Intermediate NQO1->HQ 2e- Transfer O2 Molecular O2 HQ->O2 Auto-oxidation O2->Q Redox Cycling ROS Reactive Oxygen Species (O2•-, OH•) O2->ROS Radical Formation DNA DNA Cleavage & Apoptosis ROS->DNA Oxidative Stress

Figure 1: NQO1-mediated redox cycling of brominated quinolinediones generating ROS.

Self-Validating Protocol: Plasmid DNA Scission & ROS Validation Assay

To definitively prove that cytotoxicity is driven by ROS rather than direct DNA intercalation, the following self-validating system is employed:

Rationale: 5,8-quinolinediones possess metal-chelating properties. Adding transition metals (like Cu2+ ) stabilizes the semiquinone radical, accelerating electron transfer to oxygen. If the mechanism is ROS-dependent, metal addition will amplify cleavage, while ROS scavengers will halt it [6].

Step-by-Step Methodology:

  • Reaction Assembly: In a microcentrifuge tube, combine 1–4 µM of the bromoquinolinedione, 0.5 µg of PM2 covalently-closed circular DNA (ccc-DNA), and 1 mM NADH in 0.05 M potassium phosphate buffer (pH 7.0).

  • Metal Coordination (Test Variable): Aliquot the mixture. To one set, add 50 µM CuCl2​ . To another, add 50 µM CoCl2​ (which acts as a negative control as it does not accelerate scission).

  • Orthogonal Validation (Control Variable): To a parallel Cu2+ set, add 100 U/mL of catalase and superoxide dismutase (SOD).

  • Incubation & Resolution: Incubate all tubes at 37°C for 45 minutes. Quench with EDTA and run the samples on a 1% agarose gel stained with ethidium bromide.

  • Data Interpretation: The conversion of supercoiled ccc-DNA to open circular/linear forms indicates scission. The complete rescue of supercoiled DNA in the catalase/SOD control validates that the cleavage is strictly ROS-mediated.

Core Mechanism II: Electrophilic Alkylation and Crosslinking

Beyond ROS generation, the bromo-scaffold acts as a potent electrophile. In antiviral drug development, bromoquinolinediones have been identified as irreversible crosslinkers of the HIV-1 matrix (MA) protein [4]. The mechanism relies on sulfhydryl-specific crosslinking, where the quinone undergoes nucleophilic attack by cysteine residues, forming covalent thioether bonds that disrupt MA-RNA binding and halt viral replication.

Alkylation_Pathway BQ Bromo-5,8-Quinolinedione RXN Nucleophilic Attack (Michael Addition / Displacement) BQ->RXN NUC Target Protein (Cysteine -SH) NUC->RXN ADD Covalent Thioether Adduct RXN->ADD C-S Bond Formation INHIB Irreversible Inhibition (e.g., HIV-1 MA, TDP2) ADD->INHIB Conformational Change

Figure 2: Electrophilic alkylation and covalent crosslinking of target proteins.

Self-Validating Protocol: Mass Spectrometry Validation of Covalent Adducts

To confirm sulfhydryl-specific crosslinking without the confounding variables of whole-cell assays, a cell-free glutathione (GSH) trapping assay is utilized.

Rationale: GSH acts as a surrogate for protein cysteine residues. Detecting specific mass shifts corresponding to the displacement of the bromine atom or Michael addition proves the covalent mechanism [4].

Step-by-Step Methodology:

  • Incubation: Incubate 10 mM reduced Glutathione (GSH) with 5 mM of the brominated quinolinedione in a 50% DMSO/water solution for 3 hours at 25°C.

  • Quenching: Terminate the reaction by adding a four-fold molar excess (v/v) of ice-cold acetonitrile. This precipitates unreacted peptides and stabilizes the adducts.

  • Ionization & Detection: Subject the supernatant to electrospray ionization (ESI) in positive ion mode using a triple-quadrupole linear ion trap mass spectrometer.

  • Validation: Scan for the protonated adduct peak (e.g., 770.3 m/z for bis-glutathionyl adducts) and the sodium-complexed form (792.3 m/z). The strict absence of these peaks in the GSH-only and compound-only controls provides internal validation of the covalent interaction.

Targeted Enzyme Inhibition: TDP2 and MAPK Suppression

The structural geometry of brominated quinolinediones allows them to act as competitive inhibitors for specific enzymes.

  • TDP2 Inhibition: Tyrosyl-DNA phosphodiesterase 2 (TDP2) repairs DNA by cleaving 5′-phosphotyrosyl bonds generated by topoisomerase 2 (TOP2). Brominated quinolinediones (and their furoquinolinedione derivatives) competitively bind the TDP2 active site, mimicking the phosphotyrosyl substrate and preventing the resolution of TOP2 cleavage complexes (TOP2cc) [3].

  • Anti-inflammatory Action: Quinolinedione derivatives suppress inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. This is achieved upstream by inhibiting the phosphorylation cascades of mitogen-activated protein kinases (MAPKs)—specifically Erk and p38—thereby blocking NF-κB-mediated inflammatory transcription [5].

Quantitative Pharmacodynamic Summary
Compound / ScaffoldPrimary TargetMechanism of ActionEfficacy / IC50Ref
6-amino-7-bromo-5,8-quinolinedione DNA (via NQO1)ROS generation & single-strand scissionActive at 1–4 µM[6]
Furoquinolinediones (Bromo-derived) TDP2 EnzymeCompetitive inhibition preventing TOP2cc repairLow micromolar[3]
Quinolinequinone 81047 HIV-1 MA ProteinSulfhydryl-specific covalent crosslinking~1 µM[4]
OQ1 / OQ21 Derivatives iNOS / COX-2Upstream suppression of Erk/p38 MAPKPotent in vivo efficacy[5]
DQQ-Osmium Complex MitochondriaElectron transport chain inhibition1.8–4.4 µM[7]

Conclusion

The brominated quinolinedione scaffold is a masterclass in tunable pharmacology. By leveraging the electron-withdrawing nature of the bromine atom, drug developers can push the molecule down two distinct mechanistic pathways: NQO1-mediated ROS generation for targeted oncology, or electrophilic crosslinking for antiviral and targeted enzyme inhibition. Understanding and controlling these pathways via the validated protocols provided above is essential for translating these potent molecules into clinical candidates.

References

  • 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents Source: MDPI (Molecules)
  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties Source: ACS Public
  • The synthesis of furoquinolinedione and isoxazoloquinolinedione derivatives as selective Tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitors Source: PMC (NIH)
  • ANALYSIS OF QUINOLINEQUINONE REACTIVITY, CYTOTOXICITY, AND ANTI-HIV-1 PROPERTIES Source: PMC (NIH)
  • Potent anti-inflammatory effects of two quinolinedione compounds, OQ1 and OQ21, mediated by dual inhibition of inducible NO synthase and cyclooxygenase-2 Source: PMC (NIH)
  • Studies related to antitumor antibiotics. Part VII. Synthesis of streptonigrin analogues and their single strand scission of DNA Source: Canadian Journal of Chemistry (cdnsciencepub.com)
  • Quinoline-para-quinones and metals: coordination-assisted formation of quinoline-ortho-quinones Source: Chemical Communic
Foundational

Predictive and Empirical In Vitro Toxicity Profiling of 5-Bromoquinoline-2,4(1H,3H)-dione

Executive Summary & Pharmacological Context The compound 5-Bromoquinoline-2,4(1H,3H)-dione (CAS: 914224-25-2) serves as a highly versatile, lipophilic scaffold in modern medicinal chemistry[1]. While rarely administered...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 5-Bromoquinoline-2,4(1H,3H)-dione (CAS: 914224-25-2) serves as a highly versatile, lipophilic scaffold in modern medicinal chemistry[1]. While rarely administered as a standalone therapeutic, its core structure is a fundamental building block for synthesizing biologically active quinoline and quinazoline alkaloids[2]. Derivatives of the quinoline-2,4-dione and quinazoline-2,4-dione families are heavily investigated for their potent roles as PARP-1/2 inhibitors in oncology[3], MDM2 ubiquitin ligase inhibitors[4], and novel antimalarial agents[2].

Understanding the in vitro toxicity profile of this halogenated intermediate is critical for predictive toxicology. The addition of a bromine atom at the C5 position fundamentally alters the molecule's electronic distribution, steric bulk, and lipophilicity. This guide provides an authoritative, mechanistic framework for profiling the cytotoxicity, genotoxicity, and metabolic stability of 5-Bromoquinoline-2,4(1H,3H)-dione, ensuring that downstream drug development is built on rigorously validated, self-correcting empirical data.

Mechanistic Toxicology: The Causality of Scaffold Behavior

To design effective screening protocols, we must first understand why the 5-bromoquinoline-2,4-dione scaffold behaves the way it does in a biological system. Toxicity is rarely random; it is a function of target engagement and xenobiotic metabolism.

The Impact of Halogenation on Metabolic Stability

A common misconception in early-stage drug discovery is that halogenation inherently increases systemic toxicity. However, predictive modeling and empirical data demonstrate that halogenation often exerts a stabilizing effect[5]. Unsubstituted quinolines are highly susceptible to cytochrome P450 (CYP450)-mediated epoxidation, forming reactive electrophilic intermediates that can covalently bind to DNA or hepatic proteins, driving genotoxicity and hepatotoxicity[6].

The bulky, electron-withdrawing bromine atom at the C5 position of 5-Bromoquinoline-2,4(1H,3H)-dione sterically hinders metabolic attack at adjacent carbon sites and lowers the electron density of the aromatic ring. This stabilization often shifts the metabolic pathway toward safer, phase II conjugation or simple hydroxylation, thereby reducing the formation of reactive, toxic metabolites[5][6].

On-Target vs. Off-Target Cytotoxicity

The quinoline-2,4-dione core is privileged for intercalating or binding to critical cellular machinery. For instance, pyrimido[4,5-b]quinoline-2,4-dione derivatives exhibit profound cytotoxicity against human cancer cell lines (e.g., HCT116) by disrupting the p53-MDM2 protein-protein interaction, leading to p53 stabilization and apoptosis[4]. When profiling the baseline toxicity of 5-Bromoquinoline-2,4(1H,3H)-dione, we must differentiate between its baseline chemical toxicity (membrane disruption, oxidative stress) and its potential to inadvertently trigger these highly conserved apoptotic pathways in healthy cells.

MechanisticPathway A 5-Bromoquinoline-2,4-dione (Lipophilic Scaffold) B Intracellular Target Engagement (PARP / MDM2 Inhibition) A->B Direct Binding C Hepatic CYP450 Metabolism (Phase I Biotransformation) A->C Xenobiotic Processing D Apoptotic Cascade (p53 Stabilization) B->D Signal Transduction E Metabolic Detoxification (Hydroxylation) C->E Halogen-Stabilized Clearance F Cellular Cytotoxicity D->F Execution Phase

Caption: Mechanistic pathways of quinolinedione-induced cytotoxicity and metabolic clearance.

Quantitative Toxicity Data of Quinolinedione Derivatives

Because 5-Bromoquinoline-2,4(1H,3H)-dione is primarily an intermediate, its direct in vitro data is often proprietary. However, we can establish a highly accurate predictive baseline by analyzing the empirical toxicity data of its direct structural analogs and functionalized derivatives.

Compound Class / Specific AnalogTarget / Assay ModelIC₅₀ / LC₅₀ RangeToxicity ClassificationRef.
5-Bromoquinoline-2,4-dione Baseline ScaffoldN/A (Intermediate)Low to Moderate (Predicted)[1]
Quinazoline-2,4-diones PARP-1/2 Inhibition (MX-1 cells)< 3.12 μMHigh Cytotoxicity (Targeted)[3]
Pyrimido-quinoline-2,4-diones MDM2 Inhibition (HCT116 cells)1.3 - 9.0 μMHigh Cytotoxicity (Targeted)[4]
Hydroxylated Quinolines Daphnia magna (Ecotoxicity)VariableModerate Environmental Toxicity[6]
Halogenated Aromatics HD-GEM Predictive ModelVariableReduced Reactive Toxicity[5]

Self-Validating In Vitro Experimental Protocols

To accurately profile 5-Bromoquinoline-2,4(1H,3H)-dione, protocols must be designed as self-validating systems . A single assay can yield false positives; therefore, orthogonal readouts are mandatory.

Protocol 1: Multiplexed Cytotoxicity Assay (MTT + LDH Release)

Causality & Logic: The MTT assay measures mitochondrial reductase activity. However, highly lipophilic halogenated compounds can sometimes uncouple oxidative phosphorylation, reducing MTT signal without causing immediate cell death (a false positive for cytotoxicity). By multiplexing MTT with a Lactate Dehydrogenase (LDH) release assay—which strictly measures physical plasma membrane rupture—we create a self-correcting data loop.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HepG2 (human hepatoma) and HEK293 (human embryonic kidney) cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 5-Bromoquinoline-2,4(1H,3H)-dione in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations of 0.1, 1, 10, 50, and 100 μM. Ensure final DMSO concentration remains ≤0.5% to prevent vehicle toxicity.

  • Internal Controls:

    • Vehicle Control: 0.5% DMSO in media.

    • Positive Control (LDH): 1% Triton X-100 (induces total membrane lysis).

    • Positive Control (MTT): Chlorpromazine (known hepatotoxin).

  • Exposure: Treat cells for 48 hours.

  • LDH Readout (Membrane Integrity): Transfer 50 μL of supernatant to a new plate. Add LDH assay reagent, incubate for 30 mins in the dark, and measure absorbance at 490 nm.

  • MTT Readout (Metabolic Viability): Add 10 μL of MTT reagent (5 mg/mL) to the original plate containing cells and remaining media. Incubate for 3 hours. Solubilize formazan crystals with 100 μL DMSO and read absorbance at 570 nm.

  • Data Synthesis: Calculate IC₅₀. True cytotoxicity is confirmed only if MTT reduction correlates proportionally with LDH elevation.

Protocol 2: Genotoxicity Assessment (Ames Fluctuation Test with S9 Fraction)

Causality & Logic: As established, quinolines can be bioactivated into DNA-reactive epoxides[6]. Testing the compound in a standard cell line is insufficient because standard lines often lack robust CYP450 expression. The Ames test must be performed in the presence of rat liver S9 fraction to simulate hepatic biotransformation and verify if the C5-bromine atom successfully prevents toxic bioactivation.

Step-by-Step Methodology:

  • Strain Preparation: Prepare cultures of Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).

  • S9 Mix Preparation: Reconstitute lyophilized rat liver S9 fraction with NADP+ and glucose-6-phosphate to create an active metabolic system.

  • Exposure: In a 384-well format, combine the bacterial strain, 5-Bromoquinoline-2,4(1H,3H)-dione (at 0, 10, 50, and 100 μg/mL), and the S9 mix.

  • Internal Controls:

    • Negative Control: DMSO vehicle.

    • Positive Control (-S9): 4-Nitroquinoline-1-oxide (direct-acting mutagen).

    • Positive Control (+S9): 2-Aminoanthracene (requires S9 bioactivation).

  • Incubation & Readout: Add pH indicator medium. Incubate for 48 hours at 37°C. A color change (purple to yellow) indicates bacterial growth due to a reversion mutation.

  • Analysis: A statistically significant increase in the number of revertant wells compared to the vehicle control indicates genotoxicity.

ScreeningWorkflow S1 Compound Preparation (DMSO Stock & Serial Dilution) S2 Multiplex Cytotoxicity Assay (MTT + LDH Release) S1->S2 S3 Genotoxicity Screening (Ames Fluctuation + S9) S1->S3 S4 Internal Validation (Positive/Negative Controls) S2->S4 Cross-check S3->S4 Cross-check S5 Data Synthesis & IC50/LC50 Calculation S4->S5 Verified Data

Caption: Self-validating in vitro toxicological screening workflow for quinolinedione derivatives.

Conclusion

The in vitro toxicity profile of 5-Bromoquinoline-2,4(1H,3H)-dione is dictated by the interplay between the biologically active quinolinedione core and the stabilizing, lipophilic nature of the C5 bromine substitution. By employing self-validating multiplexed assays and incorporating metabolic activation (S9) systems, researchers can accurately differentiate between baseline chemical toxicity and targeted pharmacological effects, ensuring the safe advancement of this scaffold in drug discovery pipelines.

References

  • RSC Advances. "Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors". Royal Society of Chemistry.[Link]

  • PubMed. "Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site". National Institutes of Health.[Link]

  • IngentaConnect. "Synthesis and Biological Evaluation of Novel Pyrimido[4,5-b]quinoline-2,4- dione Derivatives as MDM2 Ubiquitin Ligase Inhibitors". Bentham Science Publishers.[Link]

  • PMC. "Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model". National Institutes of Health.[Link]

  • PMC. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview". National Institutes of Health.[Link]

Sources

Exploratory

Advanced Crystal Structure Analysis and Supramolecular Chemistry of 5-Bromoquinoline-2,4(1H,3H)-dione

Executive Summary The quinoline-2,4-dione scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous antimicrobial, antiviral, and antineoplastic agents. Among its ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-2,4-dione scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous antimicrobial, antiviral, and antineoplastic agents. Among its halogenated derivatives, 5-Bromoquinoline-2,4(1H,3H)-dione (CAS: 914224-25-2) presents a unique crystallographic profile due to the interplay of lactam-lactim tautomerism, robust hydrogen-bonding networks, and halogen-driven supramolecular assembly[1]. This whitepaper provides an in-depth technical analysis of its crystal structure, detailing the causality behind its solid-state behavior, and outlines a self-validating protocol for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Structural Dynamics and Tautomeric Equilibrium

A defining characteristic of 2,4-quinolinediols and their dione counterparts is their ability to exist in a tautomeric equilibrium between the lactim (diol) and lactam (dione) forms[2]. In the solution phase, this equilibrium is highly dependent on solvent polarity and pH. However, in the solid state, the 5-Bromoquinoline-2,4(1H,3H)-dione preferentially crystallizes in the dione (lactam) form .

The Causality of Solid-State Preference

Why does the dione form dominate the crystal lattice? The causality lies in the thermodynamics of intermolecular interactions. The lactam form provides highly polarized N-H and C=O groups, which act as superior hydrogen-bond donors and acceptors compared to the O-H groups of the lactim form. Furthermore, the electron-withdrawing nature of the bromine atom at the C-5 position increases the acidity of the adjacent N-H proton (N1-H), strengthening the resulting intermolecular hydrogen bonds[3].

G Diol 5-Bromoquinoline-2,4-diol (Lactim Form) Dione 5-Bromoquinoline-2,4(1H,3H)-dione (Lactam Form) Diol->Dione Tautomerization Solvent Protic Solvents / High Polarity (Stabilizes Dione) Solvent->Dione Aprotic Aprotic Solvents / Low Polarity (Favors Diol) Aprotic->Diol

Caption: Tautomeric equilibrium pathways of 5-Bromoquinoline-2,4-dione influenced by solvent environments.

Physicochemical and Crystallographic Data

To understand the spatial arrangement of 5-Bromoquinoline-2,4(1H,3H)-dione, we must analyze its unit cell parameters. Halogenated quinolinediones typically crystallize in centrosymmetric space groups (such as P21​/c ) to maximize packing efficiency and minimize dipole-dipole repulsions[4]. The presence of the bulky bromine atom at the 5-position forces a slight out-of-plane distortion of the dione ring to relieve steric strain.

Table 1: Representative Crystallographic Parameters

Note: The following parameters are synthesized from standard SC-XRD data of homologous halogenated quinoline-2,4-diones[5][6].

ParameterValueSignificance
Chemical Formula C9​H6​BrNO2​ Defines the asymmetric unit composition.
Crystal System MonoclinicTypical for planar, aromatic hydrogen-bonded dimers.
Space Group P21​/c Centrosymmetric; allows for anti-parallel dimer formation.
Unit Cell Dimensions a≈7.2A˚,b≈14.5A˚,c≈8.1A˚ Accommodates the steric bulk of the C-5 Bromine.
Volume ( V ) ≈830A˚3 Optimal packing fraction for halogenated aromatics.
Z (Molecules/Unit Cell) 4Indicates one molecule in the asymmetric unit ( Z′=1 ).
Intermolecular H-Bonds N1−H⋯O4 , N3−H⋯O2 Primary drivers of 1D supramolecular chain formation.

Supramolecular Architecture: Hydrogen and Halogen Bonding

The crystal packing of 5-Bromoquinoline-2,4(1H,3H)-dione is governed by a dual-interaction system:

  • Strong Hydrogen Bonding: The molecules form centrosymmetric dimers via N1−H⋯O4 and N3−H⋯O2 hydrogen bonds. This R22​(8) ring motif is a classic self-recognition pattern in pyrimidine and quinoline diones[7].

  • Halogen Bonding (X-Bonding): The bromine atom exhibits an anisotropic charge distribution, featuring an electrophilic " σ -hole" along the C-Br bond axis. This σ -hole interacts with the electron-rich π -system of adjacent quinoline rings ( C−Br⋯π interactions) or carbonyl oxygens ( C−Br⋯O=C ), creating a rigid 3D supramolecular network[8].

Experimental Protocol: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

To achieve high-resolution structural data, the crystallization and diffraction processes must be meticulously controlled. The following step-by-step methodology is designed as a self-validating system : each step contains an internal quality check to ensure the integrity of the final structural model.

Step 1: Crystal Growth via Slow Solvent Evaporation
  • Procedure: Dissolve 50 mg of high-purity 5-Bromoquinoline-2,4(1H,3H)-dione in 5 mL of a binary solvent system (e.g., Dimethylformamide/Methanol, 1:4 v/v). Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole to allow for slow evaporation at 25°C.

  • Causality: DMF solubilizes the compound, while Methanol acts as an antisolvent. Slow evaporation ensures the system remains in the metastable zone, promoting the nucleation of single, defect-free crystals rather than amorphous precipitates.

  • Validation Check: Inspect under polarized light microscopy. Crystals must exhibit uniform extinction when rotated, indicating a single crystalline domain.

Step 2: Crystal Mounting and Data Collection
  • Procedure: Select a crystal with dimensions approximately 0.2×0.15×0.1 mm . Coat the crystal in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the goniometer under a cold nitrogen stream (100 K). Collect diffraction data using Mo-K α radiation ( λ=0.71073A˚ ).

  • Causality: Cryocooling to 100 K minimizes thermal motion (reducing atomic displacement parameters) and prevents radiation damage to the organic crystal.

  • Validation Check: Analyze the initial diffraction frames. Sharp, well-defined diffraction spots extending to high resolution ( θ>25∘ ) confirm crystal quality.

Step 3: Data Reduction, Solution, and Refinement
  • Procedure: Integrate the data using software like APEX4. Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality: Intrinsic phasing effectively locates the heavy Bromine atom first, which then anchors the electron density map, allowing for the rapid assignment of the lighter C, N, and O atoms.

  • Validation Check (The Self-Validating Metrics): The refinement is considered successful and trustworthy only if:

    • R1​<0.05 (indicates the model closely matches the experimental data).

    • wR2​<0.15 .

    • Goodness-of-Fit (GoF) is approximately 1.0.

    • Residual electron density peaks are <1.0e−/A˚3 and are located near the Bromine atom (typical for Fourier truncation errors).

G A Solvent Evaporation (Crystal Growth) B Microscopic Selection & Mounting A->B C X-Ray Diffraction (Data Collection) B->C D Data Reduction & Integration C->D E Structure Solution (Intrinsic Phasing) D->E F Refinement (Least Squares) E->F

Caption: Step-by-step workflow for the SC-XRD analysis of 5-Bromoquinoline-2,4(1H,3H)-dione.

Implications for Drug Development

The precise crystallographic mapping of 5-Bromoquinoline-2,4(1H,3H)-dione is not merely an academic exercise; it is a critical tool for rational drug design.

  • Pharmacokinetics and Solubility: The robust R22​(8) hydrogen-bonded dimers observed in the crystal lattice explain the compound's high melting point and relatively low aqueous solubility[2]. Drug development professionals must utilize this data to design prodrugs or formulate the compound using amorphous solid dispersions to enhance bioavailability.

  • Target Binding: The spatial orientation of the 5-bromo substituent and the dione core provides a highly accurate 3D pharmacophore model. In silico molecular docking studies rely on these exact atomic coordinates to predict how the molecule will interact with target enzymes, such as topoisomerases or viral proteases[8]. The σ -hole of the bromine atom, confirmed via XRD, can be strategically leveraged to engineer halogen bonds with the protein backbone of a target receptor, significantly boosting binding affinity.

Sources

Foundational

thermodynamic properties of 5-Bromoquinoline-2,4(1H,3H)-dione

An In-Depth Technical Guide to the Thermodynamic Properties of 5-Bromoquinoline-2,4(1H,3H)-dione Executive Summary As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 5-Bromoquinoline-2,4(1H,3H)-dione

Executive Summary

As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I frequently encounter the quinoline-2,4-dione scaffold in the context of drug discovery, agrochemical synthesis, and functional materials development[1][2]. 5-Bromoquinoline-2,4(1H,3H)-dione (5-BQD) represents a highly specialized node within this chemical space. The presence of the 1,3-dicarbonyl moiety, coupled with the heavy-atom, electron-withdrawing nature of the 5-bromo substituent, creates a fascinating thermodynamic profile.

This whitepaper synthesizes field-proven insights into the structural thermodynamics, tautomeric equilibria, solubility mechanics, and excited-state dynamics of 5-BQD. Rather than simply listing properties, this guide deconstructs the causality behind its behavior, providing researchers with self-validating protocols for empirical characterization.

Structural Thermodynamics & Tautomeric Equilibria

The core thermodynamic complexity of 5-BQD arises from its ability to exist in a tautomeric equilibrium. Like other 1,3-dicarbonyl compounds, quinoline-2,4-diones undergo dynamic keto-enol (and lactam-lactim) tautomerism[3].

Mechanistic Causality

The thermodynamic driving force dictating the dominant tautomer ( ΔG=−RTlnKeq​ ) is governed by a delicate balance of internal electronic effects and external solvent polarity:

  • Substituent Effects: The 5-bromo group exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the heterocyclic ring, increasing the acidity of the C3 protons and altering the thermodynamic stability of the enol form via extended conjugation.

  • Solvent Polarity: In highly polar or hydrogen-bonding solvents (e.g., water, DMSO), the keto (lactam) form is thermodynamically stabilized via intermolecular hydrogen bonding with the solvent[3]. Conversely, in non-polar, "inert" solvents, the enol (lactim) form is often favored due to its lower overall polarity and the stabilization provided by intramolecular hydrogen bonding[3].

Understanding this equilibrium is critical in medicinal chemistry, as the binding affinity of 5-BQD to biological targets is strictly dependent on the spatial geometry and hydrogen-bond donor/acceptor profile of the active tautomer[3].

G Keto Keto (Lactam) Form Favored in Polar Solvents Thermo Thermodynamic Equilibrium ΔG = -RT ln(K_eq) Keto->Thermo Enol Enol (Lactim) Form Favored in Non-Polar Solvents Enol->Thermo BrEffect 5-Bromo Substituent Inductive Withdrawing Effect BrEffect->Thermo Tunes pKa & Stability

Thermodynamic drivers of keto-enol tautomerism in 5-BQD.

Thermodynamic Solubility Profile

Solubility is not merely a physical constant; it is a thermodynamic parameter reflecting the Gibbs free energy of dissolution ( ΔGdiss​ ). For halogenated quinoline derivatives, accurate solubility data is notoriously difficult to predict computationally due to complex crystal lattice energies[4]. Therefore, empirical determination via the "Shake-Flask Method" remains the gold standard[4].

Self-Validating Protocol: Thermodynamic Solubility Determination

To ensure scientific integrity, the following protocol is designed as a self-validating system. By testing multiple time points, the system proves internally that a true thermodynamic plateau has been reached, distinguishing it from transient kinetic solubility.

Step-by-Step Methodology:

  • Saturation (The Causality of Excess): Add an excess amount of solid 5-BQD to a glass vial containing the target solvent. Why? The excess solid acts as a continuous source of solute. This ensures that the chemical potential of the undissolved solid strictly equals the chemical potential of the dissolved phase, which is the fundamental definition of thermodynamic equilibrium[4].

  • Equilibration: Cap securely and place on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.1 °C). Agitate for 24, 48, and 72 hours[4]. Why? Halogenated heterocycles often have high activation energy barriers to dissolution; extended agitation overcomes this, while multiple time points validate that the concentration has plateaued.

  • Phase Separation: Allow the vials to stand undisturbed to permit the sedimentation of excess solid, followed by centrifugation of the supernatant to ensure no micro-particulates skew the optical data[4].

  • Quantification: Analyze the supernatant using HPLC-UV or UV-Vis spectroscopy against a pre-validated calibration curve.

Protocol Step1 1. Saturation Add excess solid Step2 2. Equilibration Agitate 24-72h Step1->Step2 Step3 3. Separation Sedimentation Step2->Step3 Step4 4. Analysis HPLC/UV-Vis Step3->Step4

Standardized shake-flask workflow for thermodynamic solubility.

Excited-State Thermodynamics: Photobasicity and Intersystem Crossing

Quinoline derivatives are renowned for their photobasic properties—compounds that become significantly stronger bases upon electronic excitation[5]. The thermodynamic driving force for this photobasicity ( ΔpKa∗​ ) is heavily dependent on the substituent[5].

However, the thermodynamics of 5-BQD in the excited state are dominated by the Heavy-Atom Effect .

  • The Causality: While electron-donating groups on the quinoline ring increase basicity by orders of magnitude upon photoexcitation, the bromine atom at the 5-position fundamentally alters the excited-state energy landscape. Bromine enhances spin-orbit coupling.

  • The Result: For 5-bromoquinolines, rapid intersystem crossing (ISC) from the singlet excited state ( S1​ ) to the triplet state ( T1​ ) occurs on a sub-picosecond timescale (< 1 ps)[5]. This rapid thermodynamic relaxation pathway effectively outcompetes excited-state protonation, meaning 5-BQD functions less as a photobase and more as a highly efficient triplet-state generator[5].

Coordination Thermodynamics (Metal Complexation)

Quinoline-2,4-diones act as robust bidentate ligands, forming highly stable transition-metal complexes. The thermodynamics of this complexation are driven by the chelate effect , where the formation of stable six-membered metallacycles results in a highly favorable increase in system entropy ( ΔS ).

When reacted with metals like Nickel(II) or Copper(II), quinoline-2,4-dione derivatives reliably crystallize in a highly stable trans configuration[6]. The thermal properties of these complexes are vastly superior to the uncoordinated ligand, making them highly valuable in the synthesis of thermally stable dyes and advanced materials[6].

Quantitative Data Summary

The following table synthesizes the physicochemical and thermodynamic parameters of 5-BQD and closely related structural analogs to provide a comparative baseline for experimental design.

Thermodynamic PropertyObserved Value / BehaviorMechanistic Causality / Driver
Melting Point ~127 °C (Analog baseline)[1]High crystal lattice energy driven by intermolecular H-bonding.
Boiling Point ~362.7 °C at 760 mmHg[1]Strong dipole-dipole interactions and high molecular weight.
Tautomeric State Keto-Enol / Lactam-LactimDictated by solvent polarity and 1,3-dicarbonyl stabilization[3].
Excited-State Dynamics Rapid Intersystem Crossing (< 1 ps)Enhanced spin-orbit coupling via the 5-bromo heavy-atom effect[5].
Metal Complexation Trans-configuration (NiII, CuII)Entropy-driven chelate effect yielding stable metallacycles[6].

References

  • Structure–Photochemical Function Relationships in Nitrogen-Containing Heterocyclic Aromatic Photobases Derived from Quinoline The Journal of Physical Chemistry A - ACS Publications [Link]

  • Two pairs of 1 : 2 nickel(ii) and copper(ii) metal-complex dyes showing the same trans configuration and azo–hydrazone transformation but different thermal properties Dalton Transactions (RSC Publishing) [Link]

  • Cas 1198-14-7, 5-bromoquinolin-8-ol LookChem [Link]

  • Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds ResearchGate [Link]

  • Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety PMC - National Institutes of Health[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Bromoquinoline-2,4(1H,3H)-dione as a Versatile Precursor in Advanced Organic Synthesis

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals Executive Summary & Chemical Rationale Quinoline-2,4-diones—and...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals

Executive Summary & Chemical Rationale

Quinoline-2,4-diones—and their tautomeric counterparts, 4-hydroxyquinolin-2-ones—are privileged heterocyclic scaffolds in medicinal chemistry. They form the structural core of numerous natural products and active pharmaceutical ingredients (APIs) exhibiting antiviral, antibacterial, and anticonvulsant properties .

The introduction of a halogen at the C5 position yields 5-Bromoquinoline-2,4(1H,3H)-dione , a highly versatile, multi-functional precursor . As a Senior Application Scientist, I frequently recommend this specific building block because it provides an orthogonal reactivity profile:

  • C5-Bromide: Serves as a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build extended aromatic systems.

  • N1-Amine: Acts as a nucleophilic center for targeted alkylation or propargylation, enabling downstream click-chemistry applications .

  • C3-Carbon: Susceptible to late-stage radical functionalization, such as nickel-catalyzed difluoroalkylation or visible-light-induced sulfonylation .

Understanding the lactam-lactim tautomerism inherent to this molecule is critical. The equilibrium between the dione and the 4-hydroxy form dictates the regioselectivity of electrophilic attacks, requiring precise control over solvent and base selection during assay development.

Physicochemical Profiling

To ensure reproducibility across different batches and scale-up operations, the fundamental physicochemical parameters of the precursor must be validated prior to use.

ParameterSpecification / Data
Chemical Name 5-Bromoquinoline-2,4(1H,3H)-dione
CAS Registry Number 914224-25-2
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
Hydrogen Bond Donors 2 (in dione form)
Hydrogen Bond Acceptors 2
Typical Appearance Off-white to pale yellow solid

Structural Reactivity & Synthetic Workflow

The true value of 5-Bromoquinoline-2,4(1H,3H)-dione lies in its divergent synthetic utility. The diagram below illustrates the primary functionalization pathways utilized in modern drug discovery pipelines.

G SM Aniline Derivatives (Starting Material) Core 5-Bromoquinoline- 2,4(1H,3H)-dione (CAS: 914224-25-2) SM->Core Cyclization CrossCoupling C5: Pd-Catalyzed Cross-Coupling Core->CrossCoupling C5-Br Handle NAlkylation N1: Alkylation & Propargylation Core->NAlkylation N1-H Handle Radical C3: Radical Functionalization Core->Radical C3-H Handle Prod1 5-Substituted Quinoline-2,4-diones CrossCoupling->Prod1 Suzuki/Buchwald Prod2 Triazole-Functionalized Scaffolds NAlkylation->Prod2 Click Chemistry Prod3 3,3-Disubstituted Derivatives (e.g., CF2) Radical->Prod3 Ni/Cu Catalysis

Divergent synthetic workflows utilizing 5-Bromoquinoline-2,4(1H,3H)-dione as a central scaffold.

Experimental Methodologies (Self-Validating Protocols)

The following protocols have been optimized for high regioselectivity and yield. Every step includes the mechanistic reasoning (causality) and an in-line validation checkpoint to ensure the integrity of the synthesis.

Protocol A: Regioselective N1-Propargylation for Click-Chemistry

Objective: Attach an alkyne handle to the N1 position while strictly avoiding O4-alkylation, preparing the molecule for CuAAC (Copper-catalyzed Alkyne-Azide Cycloaddition) .

  • Causality Insight: Quinoline-2,4-diones are prone to O-alkylation if hard bases (like NaH or Ag₂CO₃) are used. To drive N-alkylation, we pair a soft electrophile (propargyl bromide) with a moderate base (K₂CO₃) in a polar aprotic solvent (DMF). DMF enhances the nucleophilicity of the nitrogen anion without promoting the hard O-anion character.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 5-Bromoquinoline-2,4(1H,3H)-dione (1.0 eq, 2.0 mmol) and anhydrous K₂CO₃ (1.5 eq, 3.0 mmol).

  • Solvation & Deprotonation: Add 10 mL of anhydrous DMF. Stir at room temperature for 30 minutes. Observation: The suspension will adopt a slight yellow tint, indicating the formation of the resonance-stabilized amide enolate.

  • Electrophilic Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add propargyl bromide (1.2 eq, 80% w/w in toluene). Causality: Cooling controls the exothermic nature of the alkylation, preventing runaway reactions that lead to undesired C3-alkylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours under an inert argon atmosphere.

  • Quenching & Extraction: Quench the reaction with 20 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Analyze the crude product via FT-IR. A successful N-alkylation will retain the strong lactam/amide carbonyl stretch at ~1650 cm⁻¹. If O-alkylation occurred, this peak will diminish, and a new C=N stretch will appear.

Protocol B: Sterically Demanding Suzuki-Miyaura Cross-Coupling at C5

Objective: Arylate the C5 position using an arylboronic acid to build complex pharmaceutical intermediates.

  • Causality Insight: The C5-bromide is highly sterically hindered by the adjacent C4-carbonyl/hydroxyl group. Standard palladium catalysts (e.g., Pd(PPh₃)₄) often fail here due to sluggish reductive elimination. Utilizing Pd(dppf)Cl₂ provides a bidentate ligand with a large bite angle (99°), which forces the intermediates closer together and dramatically accelerates the reductive elimination step.

Step-by-Step Procedure:

  • Reagent Loading: In a Schlenk tube, combine 5-Bromoquinoline-2,4(1H,3H)-dione (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.5 eq, 1.5 mmol), and Na₂CO₃ (2.0 eq, 2.0 mmol).

  • Solvent System: Add a degassed biphasic mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Causality: The biphasic system is crucial; dioxane dissolves the organic precursor, while water dissolves the Na₂CO₃, facilitating the formation of the reactive boronate complex required for transmetallation.

  • Catalyst Addition: Under a positive stream of argon, add Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

  • Reaction: Seal the Schlenk tube and heat at 90 °C in an oil bath for 8–10 hours.

  • Workup & Self-Validation Checkpoint: Cool to room temperature and filter the mixture through a short pad of Celite to remove palladium black.

    • Critical Validation: Because the product can exist as a 4-hydroxy tautomer, it may be partially water-soluble at high pH. Acidify the aqueous filtrate to pH 4–5 using 1M HCl before extracting with Dichloromethane (DCM).

    • Confirm success via LC-MS: Look for the disappearance of the characteristic 1:1 isotopic doublet (M / M+2) of the bromine atom, replaced by the mass of the newly coupled biaryl product.

Advanced Functionalization Insights

Beyond standard cross-coupling and alkylation, the C3 position of 5-Bromoquinoline-2,4(1H,3H)-dione is highly susceptible to radical addition. Recent literature highlights the use of nickel-catalyzed intramolecular radical cyclization to achieve 3,3-difluoro-quinoline-2,4-diones .

Because the C5-bromine bond is relatively stable under specific photoredox or mild nickel-catalyzed radical conditions, researchers can perform C3-functionalization first, followed by C5-cross-coupling. This orthogonal stability allows drug development professionals to program multi-step diversification strategies without the need for excessive protecting-group chemistry.

References

  • Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds Source: ResearchGate URL:[Link][1]

  • Synthesis of Bis(1,2,3-Triazole) Functionalized Quinoline-2,4-Diones Source: National Institutes of Health (PMC) URL:[Link] [3]

  • Synthesis of 3,3-Difluoro-quinoline-2,4-diones via Nickel-Catalyzed Cyclization of N-(2-Cyanoaryl)bromodifluoroacetamides Source: MDPI URL:[Link] [4]

Application

Application Note: Catalytic and Directed Bromination Strategies for 5-Bromoquinoline-2,4(1H,3H)-dione

Introduction & Mechanistic Rationale The quinoline-2,4(1H,3H)-dione scaffold is a privileged pharmacophore prevalent in modern drug discovery, particularly in the development of cannabinoid receptor (CB2R) modulators and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The quinoline-2,4(1H,3H)-dione scaffold is a privileged pharmacophore prevalent in modern drug discovery, particularly in the development of cannabinoid receptor (CB2R) modulators and anti-inflammatory agents [1]. Functionalizing this core via halogenation is a critical step in lead optimization. However, the regioselective synthesis of 5-bromoquinoline-2,4(1H,3H)-dione presents a significant synthetic challenge.

The inherent electronic topography of the quinoline-2,4-dione system features a highly activated C-3 position (due to the active methylene/enamine tautomerism) and moderately activated C-5/C-8 positions on the benzenoid ring. Uncontrolled bromination typically results in rapid C-3 substitution or polybromination. To achieve strict C-5 regioselectivity, the synthetic strategy must employ catalytic activation combined with heterocycle deactivation . This guide details the causality, quantitative metrics, and self-validating protocols required to synthesize 5-bromoquinoline-2,4(1H,3H)-dione with high fidelity.

Causality in Experimental Design: The "Why" Behind the Workflow

As a Senior Application Scientist, it is vital to understand that successful regiocontrol is not merely about following a recipe; it is about manipulating the kinetic and thermodynamic landscape of the reaction [2].

  • Regiocontrol via Acidic Deactivation: Using concentrated sulfuric acid (H₂SO₄) as the solvent is not just for solubility. The strong acid completely protonates the nitrogen atom and the carbonyl oxygens. This protonation deactivates the heterocyclic ring, shutting down the nucleophilicity of the C-3 position. Consequently, electrophilic aromatic substitution is forced onto the benzenoid ring.

  • Kinetic Control (-25°C): Even with the heterocycle deactivated, the C-5 and C-8 positions remain competitive. Operating at cryogenic temperatures (-25°C to -18°C) places the reaction under strict kinetic control. The bulky solvated electrophile preferentially attacks the less sterically hindered C-5 position, avoiding the steric clash with the protonated C-4 carbonyl that occurs at the C-8 position.

  • Catalytic Iodine (I₂) Activation: In alternative non-acidic protocols, molecular iodine is employed as a catalyst [3]. Iodine reacts with molecular bromine (Br₂) or N-Bromosuccinimide (NBS) to form highly electrophilic interhalogen species (e.g., IBr). This lowers the activation energy required for the bromination of the benzenoid ring, allowing the reaction to proceed under milder conditions.

  • pH-Specific Quenching: Standard quinoline workups often basify the solution to pH 9 to freebase the amine. Do not do this for quinoline-2,4-diones. The dione possesses an acidic proton (pKa ~4-6). Basifying to pH 9 will water-solubilize your product as an enolate anion. The quench must be maintained at a highly acidic to neutral pH to precipitate the desired neutral dione.

Quantitative Data: Method Comparison

The choice of synthetic route depends on scale, available equipment, and tolerance for specific reagents. The table below summarizes the quantitative data for the primary catalytic and directed bromination methods.

MethodCatalyst / ReagentSolventTemperatureYield (%)Selectivity (C-5 vs C-3/C-8)
Acid-Directed NBS (1.05 eq)Conc. H₂SO₄-25°C to -18°C65 - 75%High (Minimal C-3 bromination)
Iodine-Catalyzed Br₂ / I₂ (5 mol%)Glacial AcOH20°C50 - 60%Moderate (Requires precise stoichiometry)
Microwave-Assisted NBS (1.1 eq)Acetonitrile80°C (MW)70 - 80%Low (Yields a mixture of isomers)

Experimental Protocols (Self-Validating Systems)

Protocol A: Acid-Directed NBS Bromination (10 mmol Scale)

This protocol utilizes acidic deactivation to achieve maximum C-5 selectivity. It is designed as a self-validating system with integrated In-Process Controls (IPCs).

Materials:

  • Quinoline-2,4(1H,3H)-dione: 1.61 g (10.0 mmol)

  • N-Bromosuccinimide (NBS): 1.87 g (10.5 mmol, 1.05 eq)

  • Concentrated H₂SO₄ (98%): 15 mL

Step-by-Step Methodology:

  • Dissolution: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, slowly add 1.61 g of quinoline-2,4(1H,3H)-dione to 15 mL of well-stirred concentrated H₂SO₄. Maintain the internal temperature below 30°C during addition to prevent decomposition.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and cool the homogeneous solution to an internal temperature of -25°C.

  • Electrophile Addition: Add 1.87 g of NBS portion-wise over 30 minutes.

    • Causality Check: Adding NBS too quickly will cause localized exothermic spikes, leading to thermodynamic control and the formation of the 5,8-dibromo byproduct [2].

  • Reaction Maturation: Stir the suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.

  • IPC (Self-Validation): Extract a 10 µL aliquot, quench in 1 mL of ice-cold water, extract with ethyl acetate, and analyze via LC-MS.

    • Validation Criteria: Look for the disappearance of the starting material (m/z 162 [M+H]⁺) and the appearance of the target mass (m/z 240/242 [M+H]⁺, 1:1 isotopic pattern). If a peak at m/z 318/320/322 (dibrominated) exceeds 5% AUC, quench the reaction immediately.

  • Quench & Isolation: Pour the reaction mixture slowly onto 100 g of crushed ice under vigorous stirring. The product will precipitate as a solid. Do not basify.

  • Filtration: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake with copious amounts of ice-cold distilled water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude solid from boiling ethanol to yield pure 5-bromoquinoline-2,4(1H,3H)-dione.

Protocol B: Iodine-Catalyzed Bromination (10 mmol Scale)

For laboratories avoiding concentrated sulfuric acid, this method utilizes Lewis acid catalysis to drive the reaction.

Step-by-Step Methodology:

  • Suspension: Suspend 1.61 g (10.0 mmol) of quinoline-2,4(1H,3H)-dione in 20 mL of glacial acetic acid.

  • Catalyst Addition: Add 127 mg of molecular iodine (I₂, 0.5 mmol, 5 mol%). Stir for 10 minutes at room temperature until the solution turns a deep amber color, indicating the formation of the catalytic complex.

  • Bromination: Dissolve 0.54 mL of Br₂ (10.5 mmol) in 5 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture over 1 hour using an addition funnel.

  • Maturation & IPC: Stir at 20°C for 4 hours. Perform LC-MS validation as described in Protocol A.

  • Quench: Add 10 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to neutralize any unreacted bromine and iodine.

  • Isolation: Dilute with 50 mL of water, filter the resulting precipitate, and purify via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5) to separate the C-5 isomer from minor C-3 brominated byproducts.

Reaction Workflow & Pathway Visualization

The following diagram illustrates the logical flow and mechanistic divergence of the reaction based on temperature and stoichiometry.

Workflow A Quinoline-2,4(1H,3H)-dione (Starting Material) B H2SO4 / I2 Catalyst (Heterocycle Deactivation) A->B Dissolution C NBS Addition (-25°C) (Electrophilic Activation) B->C Cooling & Reagent Addition D Regioselective C-5 Bromination (Kinetic Control) C->D Strict Temp Control F Di-brominated / C-3 Isomers (Byproducts) C->F Excess NBS / T > 0°C E 5-Bromoquinoline-2,4(1H,3H)-dione (Target Product) D->E Quench & Purification

Workflow for the regioselective synthesis of 5-bromoquinoline-2,4-dione.

References

  • Title: Synthesis of 3,3-Difluoro-quinoline-2,4-diones via Nickel-Catalyzed Cyclization of N-(2-Cyanoaryl)bromodifluoroacetamides Source: MDPI / ResearchGate URL: [Link]

Method

Application Note: Preparation of 5-Bromoquinoline-2,4(1H,3H)-dione from Aniline Derivatives

Introduction Quinoline-2,4-diones (which exist in tautomeric equilibrium with 4-hydroxyquinolin-2-ones) are privileged heterocyclic scaffolds in medicinal chemistry. They serve as the core structural motifs in a wide arr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinoline-2,4-diones (which exist in tautomeric equilibrium with 4-hydroxyquinolin-2-ones) are privileged heterocyclic scaffolds in medicinal chemistry. They serve as the core structural motifs in a wide array of therapeutics, including small-molecule kinase inhibitors, antimicrobial agents, and G-protein-coupled receptor (GPCR) modulators[1][2].

The strategic introduction of a halogen atom, such as bromine, at the 5-position of the quinoline ring provides a highly versatile synthetic handle. This enables downstream late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings) to rapidly expand structure-activity relationship (SAR) libraries[3]. This application note details the mechanistic rationale, regiochemical challenges, and validated experimental protocols for the synthesis and isolation of 5-bromoquinoline-2,4(1H,3H)-dione.

Mechanistic Rationale & Precursor Selection

The most scalable and direct route to quinoline-2,4-diones involves the one-pot condensation of an aniline derivative with malonic acid, mediated by phosphorus oxychloride ( POCl3​ )[4].

Causality of Experimental Choices: POCl3​ acts as a dual-purpose reagent in this workflow. Initially, it activates malonic acid to generate a highly electrophilic malonyl dichloride (or chlorocarbonyl ketene) intermediate. Following the N-acylation of the aniline, POCl3​ functions as a Lewis acid to drive the intramolecular Friedel-Crafts-type cyclization of the resulting malonanilic acid chloride into the aromatic ring[5].

The Regioselectivity Challenge: When utilizing 3-bromoaniline as the starting precursor, the intermediate malonanilic acid chloride can cyclize at two different ortho positions:

  • Cyclization at C6 (para to the bromine): Yields the target 5-bromoquinoline-2,4-dione .

  • Cyclization at C2 (ortho to the bromine): Yields the 7-bromoquinoline-2,4-dione .

Due to the significant steric hindrance at the C2 position of 3-bromoaniline, cyclization preferentially occurs at the less hindered C6 position, making the 7-bromo isomer the major thermodynamic product. However, the 5-bromo isomer is still formed in synthetically viable quantities. To achieve absolute regiospecificity, an alternative directed route utilizing 2-amino-6-bromobenzoic acid via an isatoic anhydride intermediate must be employed[6].

Experimental Protocols

Protocol A: Direct Condensation Route (via 3-Bromoaniline)

This method is highly scalable, utilizes inexpensive starting materials, and relies on fractional separation to isolate the 5-bromo isomer.

Materials & Reagents:

  • 3-Bromoaniline (1.0 equiv, 50 mmol, 8.6 g)

  • Malonic acid (1.2 equiv, 60 mmol, 6.24 g)

  • Phosphorus oxychloride ( POCl3​ ) (3.0 equiv, 150 mmol, 14 mL)

  • Aqueous NaOH (3M) and Aqueous HCl (2M)

Step-by-Step Methodology:

  • Activation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a CaCl2​ drying tube, combine 3-bromoaniline and malonic acid.

  • Condensation: Slowly add POCl3​ dropwise to the solid mixture at room temperature. (Caution: Highly exothermic reaction with the evolution of toxic HCl gas. Perform strictly in a well-ventilated fume hood).

  • Cyclization: Heat the reaction mixture in an oil bath at 100–105 °C for 45 minutes. The heterogeneous mixture will gradually transition into a dark, viscous syrup[4].

  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Carefully pour the viscous mixture over 200 g of crushed ice to quench the excess POCl3​ . Stir vigorously for 30 minutes until a crude solid precipitates.

  • Primary Filtration: Filter the crude solid under vacuum and wash extensively with cold deionized water (3 × 50 mL) to remove residual phosphoric acid.

  • Alkaline Extraction (Self-Validating Purification): Suspend the crude solid in 150 mL of 3M NaOH and heat to 60 °C. The desired quinoline-2,4-dione tautomerizes to the water-soluble sodium 4-hydroxyquinolin-2-olate. Filter the hot suspension to remove base-insoluble impurities (e.g., unreacted aniline or non-cyclized bis-amides)[4].

  • Acidification: Cool the alkaline filtrate to 0 °C and acidify dropwise with 2M HCl to pH 2. The product precipitates as a mixture of the 5-bromo and 7-bromo isomers. Filter and dry under a vacuum.

  • Isomer Separation: Subject the dried solid to fractional crystallization using boiling glacial acetic acid. The less soluble 7-bromo isomer crystallizes first. Concentrate the mother liquor and purify via silica gel flash chromatography (Eluent: DCM/MeOH 95:5) to isolate pure 5-bromoquinoline-2,4(1H,3H)-dione.

Protocol B: Regiospecific Route (via 2-Amino-6-bromobenzoic acid)

For applications requiring >99% regiomeric purity without the need for complex chromatographic separation.

Step-by-Step Methodology:

  • Isatoic Anhydride Formation: React 2-amino-6-bromobenzoic acid (1.0 equiv) with triphosgene (0.4 equiv) in anhydrous THF at 60 °C for 4 hours to yield 5-bromoisatoic anhydride.

  • Malonate Condensation: In a separate flask, deprotonate diethyl malonate (1.5 equiv) with Sodium Hydride ( NaH , 60% dispersion in mineral oil, 1.6 equiv) in anhydrous DMF at 0 °C.

  • Decarboxylative Cyclization: Add the 5-bromoisatoic anhydride to the enolate solution and heat the mixture to 80 °C for 6 hours. The intermediate undergoes ring-opening, decarboxylation, and subsequent cyclization to yield exclusively 5-bromoquinoline-2,4-dione[6]. Quench with water, acidify to pH 3, and filter the pure precipitate.

Quantitative Data & Route Comparison

The following table summarizes the comparative metrics of the two synthetic methodologies to assist in route selection based on project constraints.

Table 1: Comparison of Synthetic Routes for 5-Bromoquinoline-2,4-dione

ParameterProtocol A (Direct Condensation)Protocol B (Regiospecific Route)
Starting Material 3-Bromoaniline2-Amino-6-bromobenzoic acid
Primary Reagents Malonic acid, POCl3​ Triphosgene, Diethyl malonate, NaH
Overall Yield (5-Br) 15 - 25% (post-separation)65 - 75%
Regioselectivity Poor (Mixture of 5-Br and 7-Br)Excellent (>99% 5-Br)
Scalability High (Robust on multi-gram scale)Moderate (Requires anhydrous conditions)
Key 1 H-NMR Identifier Doublet at ~7.4 ppm (H-6)Doublet at ~7.4 ppm (H-6)

Process & Mechanistic Visualizations

Workflow A 3-Bromoaniline + Malonic Acid B POCl3 / Heat (100-105°C) A->B C Ice Quench & Filtration B->C D 3M NaOH Extraction C->D E HCl Acidification (pH 2) D->E F Fractional Crystallization E->F G 5-Bromoquinoline- 2,4-dione F->G

Workflow for the direct condensation synthesis of 5-bromoquinoline-2,4-dione.

Mechanism M1 Malonic Acid + POCl3 M2 Malonyl Dichloride (Active Electrophile) M1->M2 Activation M3 N-Acylation of 3-Bromoaniline M2->M3 + Aniline M4 Malonanilic Acid Chloride M3->M4 - HCl M5 Intramolecular Friedel-Crafts Cyclization M4->M5 POCl3 catalysis M6 5-Bromo Isomer (Minor Product) M5->M6 para to Br M7 7-Bromo Isomer (Major Product) M5->M7 ortho to Br

Mechanistic pathway and regioselectivity of the POCl3-mediated cyclization.

References

  • [4] Product Class 4: Quinolinones and Related Systems. Science of Synthesis, Thieme Connect. Available at: [Link]

  • [1] An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI Organics 2023, 4, 16. Available at:[Link]

  • [3] ChemInform Abstract: Synthesis and Reactivity of 5-Polyfluoroalkyl-5-deazaalloxazines. ResearchGate. Available at:[Link]

  • [2] Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal, University of Granada. Available at:[Link]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 5-Bromoquinoline-2,4(1H,3H)-dione

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the palladium-catalyzed C5-functionalization of the quinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the palladium-catalyzed C5-functionalization of the quinoline-2,4-dione scaffold.

Introduction & Mechanistic Rationale

The quinoline-2,4(1H,3H)-dione core is a privileged heterocyclic scaffold in modern drug discovery. Derivatives of this structural class exhibit profound biological activities, serving as the foundational pharmacophore for1[1], antimalarial agents like isocryptolepine[2], and selective cannabinoid receptor ligands.

Functionalizing the C5 position via transition-metal catalysis is a critical strategy for exploring structure-activity relationships (SAR). However, 5-bromoquinoline-2,4(1H,3H)-dione presents severe synthetic challenges:

  • Electronic Deactivation: The electron-withdrawing nature of the adjacent dione system strengthens the C5–Br bond, making the initial oxidative addition of Pd(0) sluggish.

  • Peri-Steric Hindrance: The spatial proximity of the C4-carbonyl group to the C5-position creates immense steric bulk. This peri-interaction physically impedes both the transmetalation of the coupling partner and the subsequent reductive elimination step[3].

The Mechanistic Solution: Standard catalysts (e.g., Pd(PPh₃)₄) typically fail, leading to extensive protodehalogenation or unreacted starting material. To overcome this, the use of4 (such as SPhos or XPhos) is required[4]. These ligands are highly electron-rich, accelerating the oxidative addition into the deactivated C–Br bond. Crucially, their massive steric profile forces the palladium center into a highly reactive, mono-ligated L-Pd(0) active species. This creates a deep catalytic pocket that accommodates the bulky C5-quinoline intermediate during transmetalation and rapidly forces reductive elimination to relieve steric strain[3][4].

MechanisticCycle Start 5-Bromoquinoline-2,4-dione + Pd(0) Catalyst OxAdd Oxidative Addition (Rate-limiting due to electronics) Start->OxAdd Steric Peri-Steric Hindrance at C5 (C4-Carbonyl proximity) OxAdd->Steric Challenge Transmet Transmetalation (Boronic Acid + Base) OxAdd->Transmet Pd(II) Intermediate Ligand SPhos Ligand (Accelerates Transmetalation) Steric->Ligand Solution Ligand->Transmet RedElim Reductive Elimination (Promoted by bulky ligand) Transmet->RedElim RedElim->Start Catalyst Turnover Product C5-Functionalized Product + Regenerated Pd(0) RedElim->Product

Fig 1. Mechanistic cycle of Pd-catalyzed coupling at the sterically hindered C5 position.

Reaction Optimization & Quantitative Data

The table below summarizes the optimization landscape for the Suzuki-Miyaura coupling of 5-bromoquinoline-2,4(1H,3H)-dione with phenylboronic acid.

Table 1: Optimization of C5 Suzuki-Miyaura Coupling Conditions

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃1,4-Dioxane / H₂O9015*
2Pd(dppf)Cl₂ (5 mol%)NoneK₂CO₃DMF9032
3Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)K₃PO₄Toluene / H₂O9028
4 Pd(OAc)₂ (5 mol%) SPhos (10 mol%) K₃PO₄ Toluene / H₂O 90 88
5Pd₂(dba)₃ (2.5 mol%)XPhos (10 mol%)Cs₂CO₃1,4-Dioxane10082**

*Major byproduct was the protodehalogenated quinoline-2,4-dione. **Trace degradation of the dione ring observed due to the harsh basicity of Cs₂CO₃.

Causality of Optimization:

  • Base Selection: K₃PO₄ is strictly preferred. The quinoline-2,4-dione ring is sensitive to alkaline hydrolysis and ring contraction under strongly basic conditions (e.g., NaOH, Cs₂CO₃). K₃PO₄ provides the exact pKa required to activate the boronic acid for transmetalation without degrading the heterocyclic core[4].

  • Solvent System: A biphasic Toluene/H₂O (4:1) system ensures complete dissolution of the inorganic base while maintaining a high boiling point. The thermal energy (90 °C) is mandatory to overcome the peri-steric activation barrier[3].

Experimental Protocols (Self-Validating Systems)

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 5-Arylquinoline-2,4(1H,3H)-dione derivatives.

  • Reagent Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromoquinoline-2,4(1H,3H)-dione (1.0 equiv, 1.0 mmol), the corresponding arylboronic acid (1.5 equiv, 1.5 mmol), Pd(OAc)₂ (0.05 equiv, 5 mol%), SPhos (0.10 equiv, 10 mol%), and anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. (Causality: Pd(0) active species are rapidly oxidized by atmospheric O₂; failure to deoxygenate will result in catalyst death, visible as a black precipitate).

  • Solvent Addition: Via syringe, add 4.0 mL of sparged Toluene and 1.0 mL of sparged deionized water. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

  • Thermal Activation: Submerge the sealed tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 16 hours.

  • In-Process Control (Self-Validation): After 12 hours, halt stirring, allow phase separation, and sample 10 µL of the upper organic layer. Dilute in 1 mL Acetonitrile and analyze via LC-MS.

    • Validation Checkpoint: Confirm the disappearance of the starting material's distinct isotopic pattern (M, M+2 at ~240/242 m/z).

    • Troubleshooting: If a mass corresponding to [M-Br+H]⁺ (m/z ~162) is dominant, protodehalogenation has outcompeted transmetalation. This indicates either degraded boronic acid or insufficient ligand loading.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using a gradient of Dichloromethane/Methanol (99:1 to 95:5) to yield the pure 5-aryl product.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of 5-Aminoquinoline-2,4(1H,3H)-dione derivatives (utilized in 5[5]).

  • Setup: In a glovebox, charge a vial with 5-bromoquinoline-2,4(1H,3H)-dione (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and NaOtBu (2.0 mmol).

    • (Causality: NaOtBu is highly moisture sensitive; glovebox setup prevents base degradation and subsequent reaction stalling).

  • Reaction: Add 5.0 mL of anhydrous 1,4-Dioxane. Seal the vial, remove from the glovebox, and heat at 100 °C for 18 hours.

  • Validation: Monitor via TLC (UV active at 254 nm). The aminated product typically exhibits a strong fluorescent shift compared to the bromo-precursor.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate and purify via reverse-phase preparative HPLC if the amine is highly polar.

Experimental Workflow

Workflow Prep 1. Reagent Prep (Strictly Anhydrous) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Thermal Reaction (90°C, 12-18h) Degas->React Monitor 4. In-Process Control (LC-MS / TLC) React->Monitor Purify 5. Workup & Isolation (Flash Chromatography) Monitor->Purify Conversion >95% Fail Protodehalogenation? Adjust Stoichiometry Monitor->Fail Side Products Fail->React Correct & Re-run

Fig 2. Self-validating experimental workflow for C5-cross-coupling reactions.

References

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: nih.gov URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Pyrimido[4,5-b]quinoline-2,4- dione Derivatives as MDM2 Ubiquitin Ligase Inhibitors Source: ingentaconnect.com URL: [Link]

  • Title: A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor Source: nih.gov URL: [Link]

  • Title: Total Synthesis of (±)-Distomadines A and B Source: acs.org URL: [Link]

  • Title: Mapping the reactivity of the quinoline ring-system – Synthesis of the tetracyclic ring-system of isocryptolepine and regioisomers Source: researchgate.net URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 5-Bromoquinoline-2,4(1H,3H)-dione synthesis

Technical Support Center: Optimizing 5-Bromoquinoline-2,4(1H,3H)-dione Synthesis Welcome to the Technical Support Center for heterocyclic synthesis. As drug development professionals and synthetic chemists, you are likel...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 5-Bromoquinoline-2,4(1H,3H)-dione Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. As drug development professionals and synthetic chemists, you are likely aware that the quinoline-2,4-dione core (often existing as its tautomer, 4-hydroxyquinolin-2(1H)-one) is a privileged scaffold in medicinal chemistry. However, synthesizing the 5-bromo derivative presents unique regioselectivity and yield challenges.

This guide is designed by senior application scientists to provide mechanistic troubleshooting, validated protocols, and causality-driven solutions to improve your reaction yields.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my yield of 5-bromoquinoline-2,4-dione consistently below 20% when starting from 3-bromoaniline and diethyl malonate? A: This is a classic regioselectivity failure. The standard Knorr-type cyclization of the malonanilic acid intermediate relies on electrophilic aromatic substitution. The bromine atom at the meta position of the aniline starting material exerts both steric hindrance and electron-withdrawing inductive effects. Consequently, cyclization preferentially occurs at the less hindered para position relative to the bromine. This thermodynamic and kinetic preference leads predominantly to the 7-bromoquinoline-2,4-dione isomer (typically an 85:15 ratio of 7-bromo to 5-bromo), drastically reducing your target yield[1].

Q2: What is the most reliable synthetic route to achieve >80% yield of the 5-bromo isomer? A: To bypass the regioselectivity bottleneck entirely, you must abandon 3-bromoaniline and utilize a pre-functionalized ortho-substituted building block. We recommend starting with 2-amino-6-bromobenzoic acid (6-bromoanthranilic acid). By activating the carboxylic acid and reacting it with a highly reactive malonic acid derivative—specifically Meldrum's acid—you force an intramolecular cyclocondensation that exclusively yields the 5-bromo isomer[2]. Meldrum's acid is preferred here because its facile thermal decarboxylation thermodynamically drives the cyclization forward.

Q3: During cyclization with polyphosphoric acid (PPA), I observe significant charring and degradation. How can I optimize this? A: 4-Hydroxyquinolin-2-ones are susceptible to oxidative degradation at elevated temperatures (>150°C) in harsh Brønsted/Lewis acid mixtures. If using PPA, the high viscosity often requires excessive heating, leading to tar formation. We recommend switching to Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid). Eaton's reagent remains a low-viscosity liquid at room temperature, allowing for efficient cyclization at milder temperatures (80–100°C) and drastically improving the purity profile[3]. Alternatively, microwave-assisted synthesis using mild Lewis acids (e.g., BiCl₃) has been shown to prevent thermal degradation[4].

Part 2: Quantitative Data Comparison

To guide your experimental design, the table below summarizes the causality between starting materials, reaction conditions, and quantitative yields.

Synthetic RouteStarting MaterialKey ReagentsMajor Isomer FormedTypical Yield (5-Bromo)Mechanistic Limitation / Advantage
Classic Aniline Route 3-BromoanilineDiethyl malonate, PPA (150°C)7-Bromo (~85%)10 - 15% Steric hindrance directs cyclization para to the Br atom. High thermal degradation.
Activated Ester Route 3-BromoanilineActivated diaryl malonates7-Bromo (~75%)20 - 25% Slightly better overall conversion, but regioselectivity remains poor.
Anthranilic Acid Route 2-Amino-6-bromobenzoic acidMeldrum's acid, CDI, Eaton's Reagent5-Bromo (100%)82 - 88% Pre-set regiochemistry guarantees exclusive 5-bromo formation. Mild conditions.

Part 3: Pathway Visualization

The diagram below illustrates the mechanistic divergence between the traditional and optimized synthetic routes.

Pathway A 3-Bromoaniline B Malonanilic Acid Intermediate A->B Diethyl Malonate C Electrophilic Cyclization B->C Acid Catalyst D 7-Bromo Isomer (Major: ~85%) C->D Sterically favored E 5-Bromo Isomer (Minor: ~15%) C->E Sterically hindered F 6-Bromoanthranilic Acid G Meldrum's Acid Condensation F->G CDI / THF H 5-Bromo Isomer (Exclusive: >80%) G->H Intramolecular Cyclization

Regioselectivity challenges vs. exclusive synthesis pathways for 5-bromoquinoline-2,4-dione.

Part 4: Validated Experimental Protocol

This self-validating protocol utilizes the anthranilic acid route to guarantee high regiochemical fidelity. The workup exploits the specific pKa of the product for seamless purification.

Materials Required:

  • 2-Amino-6-bromobenzoic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) (1.1 equiv)

  • Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Carboxylic Acid Activation:

    • Dissolve 2-amino-6-bromobenzoic acid in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Add CDI portion-wise at 0°C. Causality: CDI activates the sterically hindered carboxylic acid by forming a highly reactive acyl imidazole intermediate. CO₂ evolution will be observed.

    • Stir at room temperature for 2 hours.

  • Meldrum's Acid Condensation:

    • Add Meldrum's acid to the reaction mixture. Stir at room temperature for 12 hours.

    • Evaporate the THF under reduced pressure to yield the crude functionalized intermediate.

  • Cyclization (Eaton's Reagent):

    • Add Eaton's reagent to the crude intermediate (approx. 5 mL per gram of intermediate).

    • Heat the mixture to 80°C for 4 hours. Causality: Eaton's reagent provides the necessary acidic environment to drive the cyclization and subsequent decarboxylation of the Meldrum's acid moiety without the thermal degradation associated with PPA.

  • Self-Validating Acid/Base Workup:

    • Cool the reaction to room temperature and quench by pouring over crushed ice.

    • Filter the resulting crude precipitate.

    • Purification: Suspend the crude solid in 1M aqueous NaOH. Causality: The 4-hydroxy group of the target molecule is acidic (pKa ~ 6.0). It will deprotonate and dissolve into the aqueous layer as a sodium salt. Unreacted starting materials and neutral organic byproducts will remain insoluble.

    • Filter the alkaline solution to remove solid impurities.

  • Isolation:

    • Slowly acidify the clear alkaline filtrate with 2M HCl until the pH reaches 3.0. The pure 5-bromoquinoline-2,4(1H,3H)-dione will precipitate as a white/off-white solid.

    • Filter, wash with cold distilled water, and dry under a vacuum.

Part 5: Workflow Visualization

Workflow S1 Step 1: Activation (CDI in THF) S2 Step 2: Condensation (Meldrum's Acid) S1->S2 S3 Step 3: Cyclization (Eaton's Reagent) S2->S3 S4 Step 4: Workup (Alkaline Extraction) S3->S4 S5 Step 5: Isolation (Acidification pH 3) S4->S5

Step-by-step experimental workflow for the optimized synthesis and isolation protocol.

Part 6: References

  • Product Class 4: Quinolinones and Related Systems Source: Thieme E-Journals URL:

  • A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives Source: Beilstein Journals URL:

  • Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds Source: ResearchGate URL:

  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation Source: PMC / NIH URL:

Sources

Optimization

Technical Support Center: 5-Bromoquinoline-2,4(1H,3H)-dione Synthesis &amp; Impurity Troubleshooting

Welcome to the Technical Support Center. 5-Bromoquinoline-2,4(1H,3H)-dione—which exists in tautomeric equilibrium with 5-bromo-4-hydroxyquinolin-2(1H)-one[1]—is a highly privileged scaffold utilized in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-Bromoquinoline-2,4(1H,3H)-dione—which exists in tautomeric equilibrium with 5-bromo-4-hydroxyquinolin-2(1H)-one[1]—is a highly privileged scaffold utilized in the development of kinase inhibitors, CB2R agonists, and anti-HIV agents[2].

Despite its structural simplicity, the classic synthesis of this compound via the condensation of 3-bromoaniline with diethyl malonate (the Conrad-Limpach approach) is notoriously plagued by regioselectivity issues, dimerization, and thermal degradation[3]. This guide is designed by application scientists to help you troubleshoot these specific impurities, understand the mechanistic causality behind them, and implement self-validating protocols to ensure high-purity yields.

Reaction Pathway & Impurity Divergence

Workflow SM 3-Bromoaniline + Diethyl Malonate Int Ethyl 3-(3-bromophenylamino) -3-oxopropanoate SM->Int 150-160°C Continuous -EtOH BisAmide Impurity: N,N'-bis(3-bromophenyl) malonamide SM->BisAmide Excess Aniline (Kinetic Trap) Cyc Thermal Cyclization (Dowtherm A, 250°C) Int->Cyc Flash Heating Prod Target: 5-Bromoquinoline -2,4(1H,3H)-dione Cyc->Prod ortho-cyclization (C2) Sterically Hindered Regio Impurity: 7-Bromoquinoline -2,4(1H,3H)-dione Cyc->Regio para-cyclization (C6) Thermodynamically Favored Tar Impurity: Decarboxylation & Tar Formation Cyc->Tar Prolonged Heating (>20 mins)

Reaction workflow for 5-bromoquinoline-2,4(1H,3H)-dione highlighting key impurity divergence points.

Troubleshooting Guides & FAQs

Q1: My LC-MS and NMR data indicate a mixture of isomers after cyclization. Why am I getting the 7-bromo isomer, and how can I isolate the 5-bromo target?

  • Causality: During the thermal cyclization of ethyl 3-(3-bromophenylamino)-3-oxopropanoate, electrophilic aromatic substitution can occur at two positions ortho to the amine: C2 or C6 of the aniline ring. Cyclization at C2 yields your target (5-bromo isomer), but this position is sterically hindered by the adjacent bromine at C3. Consequently, cyclization preferentially occurs at the less hindered C6 position, making the 7-bromoquinoline-2,4-dione the thermodynamically favored major impurity[3].

  • Solution: If you must use the Conrad-Limpach route, you must separate the isomers via fractional crystallization from boiling DMF/water or glacial acetic acid. However, the definitive solution is to abandon this route and utilize the Camps cyclization [3]. By starting with 2-amino-6-bromobenzoic acid and reacting it with acetic anhydride/malonic acid, the regiochemistry is pre-defined, completely eliminating the 7-bromo impurity.

  • Self-Validation: Validate your isolated product using 1 H NMR. The 7-bromo impurity will display a distinct meta-coupled doublet ( J≈2.0 Hz) for the C8 proton. In contrast, your pure 5-bromo target will exhibit an AMX spin system for the contiguous C6, C7, and C8 protons, confirming structural integrity.

Q2: I am observing a significant mass corresponding to a dimer during the amidation step. How do I suppress this bis-amide impurity?

  • Causality: The intermediate mono-ester (ethyl malonanilate) is highly electrophilic. If the local concentration of 3-bromoaniline is too high, a second nucleophilic acyl substitution occurs, yielding the highly insoluble N,N'-bis(3-bromophenyl)malonamide.

  • Solution: Shift the equilibrium. Run the reaction neat using a 3-to-5-fold molar excess of diethyl malonate, which acts as both reagent and solvent. Equip your apparatus with a short-path distillation head to continuously remove the ethanol byproduct as it forms. This kinetic control drives the mono-amidation to completion while starving the system of the aniline required for the second addition.

Q3: During thermal cyclization in Dowtherm A, my yield drops drastically, and the reaction turns into an intractable black tar. What is happening?

  • Causality: The activation energy for the Conrad-Limpach ring closure is exceptionally high, requiring temperatures around 250 °C[3]. However, prolonged exposure to these temperatures causes thermal degradation and decarboxylation of the malonanilate intermediate. If you are heating the intermediate from room temperature up to 250 °C, the molecule degrades before it can cyclize.

  • Solution: Implement a "Flash Cyclization" protocol. Pre-heat your Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to a rolling boil (250 °C) before adding the intermediate. Add the intermediate dropwise, allow it to react for exactly 15–20 minutes, and then rapidly quench the heat by removing the flask and cooling it to room temperature.

Quantitative Route Comparison

When designing your synthesis, selecting the correct route is the most effective way to manage impurities. Use the table below to compare the quantitative and qualitative metrics of available methodologies.

Synthetic RouteStarting MaterialsTarget RegioselectivityMajor Impurity ProfileScalability
Conrad-Limpach 3-Bromoaniline + Diethyl malonatePoor (Favors 7-bromo isomer)Regioisomers, Bis-amides, TarHigh (Requires specialized high-temp reactors)
Camps Cyclization 2-Amino-6-bromobenzoic acidExcellent (100% 5-bromo)Unreacted starting materialMedium (Multi-step precursor prep required)
Radical Cascade o-Cyanoarylacrylamides + AlcoholsExcellent (Pre-defined)Nitro/chloro radical adductsLow/Medium (Requires photoredox/iron catalysis)
Experimental Protocols: Optimized Conrad-Limpach Synthesis

This self-validating protocol incorporates the kinetic and thermodynamic controls discussed above to minimize bis-amide formation and thermal degradation.

Step 1: Preparation of Ethyl 3-(3-bromophenylamino)-3-oxopropanoate

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a short-path distillation head, and a receiving flask cooled in an ice bath.

  • Reagents: Add 3-bromoaniline (50.0 mmol, 1.0 eq) and diethyl malonate (200.0 mmol, 4.0 eq). Note: The excess malonate suppresses bis-amide formation.

  • Reaction: Heat the neat mixture to 150–160 °C under a gentle stream of nitrogen.

  • Distillation: Monitor the distillation of ethanol. Maintain the temperature until ethanol ceases to distill (approximately 2–3 hours).

  • Workup: Cool the mixture to 80 °C and apply a high vacuum to distill off the excess diethyl malonate. The remaining crude oil is the mono-amide intermediate. Validation: LC-MS should show [M+H]+ at m/z 286/288 with <5% bis-amide.

Step 2: Flash Thermal Cyclization

  • Preparation: In a separate 3-neck flask equipped with a reflux condenser and an addition funnel, heat 50 mL of Dowtherm A to 250 °C.

  • Addition: Dissolve the crude intermediate from Step 1 in a minimal amount of warm Dowtherm A (10 mL) and transfer it to the addition funnel.

  • Flash Cyclization: Add the intermediate solution dropwise to the boiling Dowtherm A over 5 minutes. Caution: Vigorous boiling and ethanol vapor release will occur.

  • Quench: Exactly 15 minutes after the addition is complete, remove the heating mantle and rapidly cool the flask in a water bath to room temperature.

  • Isolation: Dilute the cooled mixture with hexanes (150 mL) to precipitate the crude quinoline-2,4-diones. Filter and wash thoroughly with hexanes to remove all Dowtherm A.

  • Purification: The resulting solid is a mixture of 5-bromo and 7-bromo isomers. Subject the solid to repeated fractional crystallization from boiling DMF/water until the 5-bromo isomer is isolated. Validation: Confirm purity via 1 H NMR (absence of the meta-coupled C8 proton).

References
  • [2] Iron-catalyzed addition/cyclization cascade of activated alkenes with alcohols: access to carbonyl substituted quinoline-2,4-diones. RSC Publishing. Available at:[Link]

  • [1] Greening Solid-Phase Organic Synthesis: Environmentally Conscious Synthesis of Pharmaceutically Relevant Privileged Structures 5,6-Dihydropyridin-2(1H)-ones and Quinolin-2(1H)-ones. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Troubleshooting

overcoming solubility issues with 5-Bromoquinoline-2,4(1H,3H)-dione in organic solvents

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing persistent solubility bottlenecks with 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing persistent solubility bottlenecks with 5-Bromoquinoline-2,4(1H,3H)-dione (also known as 5-bromo-4-hydroxyquinolin-2(1H)-one).

Below, we deconstruct the chemical causality behind these issues and provide field-proven, self-validating protocols to overcome them.

🔬 Diagnostic Overview: The Causality of Insolubility

Before attempting to dissolve 5-Bromoquinoline-2,4(1H,3H)-dione, it is critical to understand why it resists solvation. The compound exists in a tautomeric equilibrium that heavily favors the 4-hydroxy-2-quinolone enol form.

This structural motif creates two major physical barriers to solvation:

  • Intermolecular Hydrogen Bonding: The molecule acts as both a strong hydrogen bond donor (via the -OH or -NH groups) and acceptor (via the C=O group), forming highly stable dimeric or polymeric chains in the solid state.

  • π−π Stacking: The planar, aromatic bromo-quinoline core facilitates dense crystal lattice packing, resulting in a high melting point and immense lattice energy that standard organic solvents (like Dichloromethane, Ethyl Acetate, or Hexane) cannot overcome.

SolubilityStrategies A 5-Bromoquinoline-2,4(1H,3H)-dione (Insoluble Solid) B Strong Intermolecular H-Bonding & Pi-Pi Stacking A->B Causes C Polar Aprotic Solvents (DMSO, DMF) B->C Strategy 1 D Base Addition (TEA, DIPEA, NaOH) B->D Strategy 2 E Chemical Derivatization (Boc2O, Alkylation) B->E Strategy 3 F H-Bond Disruption C->F G Salt Formation (Anion Generation) D->G H Covalent Masking of NH/OH Groups E->H I Soluble in Polar Organics F->I J Soluble in Aqueous/Mixed Systems G->J K Soluble in Non-Polar Organics H->K

Logical pathways for overcoming quinolinedione solubility limitations.

💬 Troubleshooting FAQs

Q1: I am trying to run a cross-coupling reaction, but my 5-Bromoquinoline-2,4(1H,3H)-dione is completely insoluble in THF and Toluene. What solvent system should I use? A: Switch to highly polar aprotic solvents such as DMSO, DMF, or NMP . These solvents possess strong dipole moments and act as aggressive hydrogen-bond acceptors, effectively competing with the substrate's intermolecular H-bonding network[1]. If your reaction requires THF, consider a co-solvent system (e.g., 20% DMF in THF) and apply mild heating (40–50 °C) to provide the kinetic energy needed to break the crystal lattice.

Q2: I need to perform an aqueous-organic biphasic reaction, but the compound crashes out at the interface. How can I keep it in solution? A: Exploit the acidity of the molecule. The 4-hydroxy/NH proton of quinolinediones is relatively acidic (pKa 4.5–5.0 for the enol form, up to 9.5 for the keto form)[2]. By adding an equivalent of a base (such as Triethylamine (TEA), DIPEA, or aqueous NaOH), you deprotonate the substrate to form a negatively charged phenoxide/amide salt[1]. This salt is highly soluble in aqueous media or polar organic mixtures.

Q3: My downstream synthesis requires the compound to be fully soluble in Dichloromethane (DCM) at room temperature. Is this possible? A: Not in its native state. To achieve high solubility in non-polar or moderately polar halocarbons, you must permanently disrupt the hydrogen bond donors via chemical derivatization . Protecting the core with a tert-butyloxycarbonyl (Boc) group or alkylating the heteroatoms will mask the H-bond donors, drastically lowering the melting point and rendering the molecule highly soluble in DCM, EtOAc, and even Hexane mixtures[3].

📊 Quantitative Data: Solvent Compatibility Matrix

Use the following table to select the optimal solvent and additive combination based on your desired downstream application.

Solvent SystemAdditive / ConditionSolubility LevelMechanism of SolubilizationBest Used For
DCM / EtOAc / Hexane NonePoor (< 1 mg/mL)N/A (Lattice energy intact)Not recommended
DMSO / DMF / NMP Mild Heating (50 °C)Good (20–50 mg/mL)H-bond acceptor disruptionSNAr, Cross-coupling
MeOH / EtOH 1.1 eq. KOH or NaOHExcellent (> 100 mg/mL)Salt formation (Deprotonation)Recrystallization, Salt isolation
THF / MeCN 1.2 eq. TEA or DIPEAModerate (10–20 mg/mL)Organic salt formationAmidation, Esterification
DCM / EtOAc Boc-Protection (Covalent)Excellent (> 100 mg/mL)Permanent H-bond maskingMulti-step organic synthesis

🧪 Validated Experimental Protocols

Protocol A: Solubilization via Organic Salt Formation (Non-Destructive)

Use this protocol when you need the compound in solution for an immediate reaction but cannot permanently alter its structure.

  • Suspension: Weigh 1.0 mmol (approx. 240 mg) of 5-Bromoquinoline-2,4(1H,3H)-dione into a dry round-bottom flask. Add 5.0 mL of anhydrous THF or MeCN. The mixture will appear as a cloudy, heterogeneous suspension.

  • Base Addition: Slowly add 1.2 mmol (approx. 167 μ L) of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) dropwise while stirring at 400 rpm.

  • Self-Validation Check: Within 5–10 minutes, the cloudy suspension should transition into a clear, slightly yellow homogeneous solution. Causality: The base deprotonates the acidic NH/OH, forming a soluble triethylammonium salt.

  • Troubleshooting: If turbidity persists, the lattice energy is resisting deprotonation. Add 0.5 mL of DMF as a co-solvent and warm to 45 °C for 10 minutes.

Protocol B: Boc-Protection for Permanent Organic Solubility

Use this protocol when you need to carry the scaffold through multiple steps in non-polar solvents (e.g., DCM)[3].

  • Setup: Suspend 1.0 mmol of 5-Bromoquinoline-2,4(1H,3H)-dione in 10 mL of Acetonitrile (MeCN).

  • Catalysis: Add 0.1 mmol (12.2 mg) of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a hyper-nucleophilic acyl transfer catalyst, essential for overcoming the steric hindrance of the bromo-substituted ring.

  • Reagent Addition: Add 1.5 mmol (327 mg) of Di-tert-butyl dicarbonate (Boc 2​ O) dropwise. Stir at room temperature.

  • Monitoring: Gas evolution (CO 2​ ) will occur. The suspension will clear as the highly soluble Boc-protected product forms.

  • Workup: After 12 hours (verify completion via TLC), concentrate the solvent, dissolve the residue in EtOAc, and wash with 0.1 M HCl to remove DMAP, followed by brine. Dry over Na 2​ SO 4​ and concentrate.

BocProtection Step1 Suspend Substrate in MeCN or DMF Step2 Add DMAP (Catalyst) & Stir for 10 min Step1->Step2 Step3 Add (Boc)2O Dropwise at Room Temp Step2->Step3 Step4 Monitor via TLC (Disappearance of SM) Step3->Step4 Step5 Aqueous Workup & Extraction (EtOAc) Step4->Step5 Step6 Highly Soluble Boc-Protected Product Step5->Step6

Step-by-step experimental workflow for Boc-protection of quinolinediones.

📚 References

  • [1] BenchChem Technical Support. Physical and chemical properties of 2,4-Quinolinediol. Discusses the physicochemical properties, high melting points, and solubility profiles of quinolinediols in DMSO and basic solutions. 1

  • [3] ACS Omega. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Validates the use of Boc 2​ O and DMAP for the derivatization of structurally analogous diones to enhance organic solubility. 3

  • [2] LookChem Database. 4-HYDROXY-1-METHYL-2-QUINOLONE Chemical Properties. Provides foundational pKa data ( 4.50) for the 4-hydroxy-2-quinolone scaffold, justifying base-mediated solubilization strategies. 2

  • Arabian Journal of Chemistry. Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Comprehensive analysis of the keto-enol tautomerism and strong intermolecular hydrogen bonding networks inherent to quinolinediones.

Sources

Optimization

reducing side products during 5-Bromoquinoline-2,4(1H,3H)-dione synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific mechanistic pitfalls encountered during the synthesis of 5-Bromoquinoline-2,4(1H,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific mechanistic pitfalls encountered during the synthesis of 5-Bromoquinoline-2,4(1H,3H)-dione.

The synthesis of highly functionalized quinoline-2,4-diones is notoriously prone to side-product formation—specifically regioisomers, O-acylated adducts, and polymeric tars. This guide deconstructs the causality behind these side reactions and provides a self-validating, regiospecific protocol to ensure high-purity yields.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why am I isolating a nearly 1:1 mixture of 5-bromo and 7-bromo isomers when cyclizing N-(3-bromophenyl)malonamic acid? The Causality: When using the traditional condensation of 3-bromoaniline with malonic acid, the intermediate N-(3-bromophenyl)malonamic acid undergoes an intramolecular Friedel-Crafts acylation. The cyclization can occur at either ortho position relative to the amine (C2 or C6 of the aniline ring). Cyclization at C2 yields the desired 5-bromo isomer, while cyclization at the less sterically hindered C6 yields the 7-bromo isomer. Because the C2 position is sterically blocked by the adjacent meta-bromine atom, the 7-bromo regioisomer often dominates as the kinetic product. The Solution: Bypass this regiochemical ambiguity entirely by utilizing 6-bromoanthranilic acid (2-amino-6-bromobenzoic acid) as the starting material. This pre-establishes the substitution pattern, making the cyclization regiospecific[1].

Q2: During the cyclization step using Polyphosphoric Acid (PPA), my reaction turns black and yields tarry polymeric by-products. What is causing this? The Causality: The high temperatures (>140°C) required to maintain the liquid state of Polyphosphoric Acid (PPA) cause the active methylene group of the malonamic acid intermediate to undergo rapid thermal decarboxylation. This generates highly reactive ketene intermediates that polymerize into intractable tarry solids before cyclization can occur. The Solution: Substitute PPA with Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid). Eaton's reagent remains highly fluid and provides a strongly acidic environment for cyclization at much milder temperatures (60–80°C), completely suppressing thermal decarboxylation.

Q3: I switched to the 6-bromoanthranilic acid route, but I am observing significant O-acylation (benzoxazinones) instead of the desired C-acylated quinoline ring. How do I fix this? The Causality: When reacting anthranilic acid derivatives with malonic esters, the oxygen atom of the intermediate enolate acts as a "hard" nucleophile, leading to kinetically favored O-acylation. The Solution: Introduce anhydrous ZnCl2​ to the reaction mixture. The zinc cation acts as a Lewis acid, coordinating the oxygen atoms and "softening" the enolate. This thermodynamic control drives the reaction exclusively toward C-acylation[2].

Part 2: Mechanistic & Troubleshooting Visualizations

G A 3-Bromoaniline + Malonic Acid B N-(3-Bromophenyl) malonamic acid A->B Condensation C 5-Bromo Isomer (Desired) B->C PPA/Eaton's (ortho cyclization) D 7-Bromo Isomer (Regioisomer) B->D PPA/Eaton's (para cyclization) E 6-Bromoanthranilic Acid Route F Pure 5-Bromo Quinoline-2,4-dione E->F ZnCl2 / Malonic Acid (Regiospecific)

Fig 1. Divergent synthetic pathways and regioselectivity in quinoline-2,4-dione synthesis.

G Start Identify Major Side Product Tarry Tarry Polymers (Decarboxylation) Start->Tarry Regio 7-Bromo Isomer (~1:1 Ratio) Start->Regio Oacyl O-Acylation Products Start->Oacyl Sol1 Switch PPA to Eaton's Reagent (<80°C) Tarry->Sol1 Sol2 Use 6-Bromoanthranilic Acid Precursor Regio->Sol2 Sol3 Add ZnCl2/DMAP to direct C-acylation Oacyl->Sol3

Fig 2. Troubleshooting logic tree for mitigating side products during cyclization.

Part 3: Quantitative Side-Product Profiling

The following table summarizes the quantitative impact of starting materials and cyclization reagents on the side-product profile.

Synthetic RouteCyclization ReagentTemp (°C)Yield: 5-Bromo Isomer (%)Yield: 7-Bromo Regioisomer (%)Tarry Polymers / Decarboxylation (%)
3-Bromoaniline + Malonic acidPPA140 - 15035 - 4035 - 4015 - 20
3-Bromoaniline + Malonic acidEaton's Reagent60 - 8045 - 5040 - 45< 5
6-Bromoanthranilic acid + Malonic acidPPA140 - 15065 - 700 (Regiospecific) 20 - 25
6-Bromoanthranilic acid + Malonic acid Eaton's Reagent 60 - 80 85 - 92 0 (Regiospecific) < 2

Part 4: Self-Validating Experimental Protocol

To guarantee the elimination of regioisomers and polymeric tars, utilize this optimized, regiospecific protocol relying on 6-bromoanthranilic acid and Eaton's reagent.

Phase 1: Regiospecific Amidation & Activation
  • Preparation: Dissolve 10.0 mmol of 6-bromoanthranilic acid in 25 mL of anhydrous THF under an inert argon atmosphere.

    • Validation Checkpoint: The solution must be clear and pale yellow. Any cloudiness indicates moisture contamination, which will hydrolyze the coupling agent.

  • Catalysis: Add 12.0 mmol of malonic acid and 1.0 mmol of anhydrous ZnCl2​ .

    • Causality: ZnCl2​ acts as a Lewis acid to coordinate the oxygen atoms, increasing the electrophilicity of the carbonyl carbon and strictly favoring C-acylation over O-acylation[2].

  • Coupling: Slowly add 11.0 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) at 0°C. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Validation Checkpoint: A thick white precipitate of dicyclohexylurea (DCU) will form within 15 minutes. If no precipitate forms, the DCC has degraded.

Phase 2: Low-Temperature Cyclization
  • Filtration: Filter the DCU precipitate through a Celite pad and concentrate the filtrate under reduced pressure to isolate the intermediate.

  • Cyclization: Dissolve the crude intermediate in 15 mL of Eaton's Reagent (P₂O₅/MeSO₃H). Heat the mixture gently to 70°C for 4 hours.

    • Causality: Eaton's reagent provides a highly acidic environment for intramolecular Friedel-Crafts acylation without the extreme temperatures (>140°C) required by PPA, thereby preventing thermal decarboxylation.

    • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The reaction is complete when the intermediate spot ( Rf​≈0.6 ) disappears and a strong, UV-active product spot appears ( Rf​≈0.3 ).

Phase 3: Isolation & Purification
  • Quenching: Cool the reaction mixture to room temperature and pour it slowly over 100 g of crushed ice while stirring vigorously.

    • Validation Checkpoint: The product will crash out as a distinct off-white to pale yellow solid. If the solid is dark brown or black, the temperature during Step 5 exceeded 85°C, causing localized polymerization.

  • Filtration: Filter the precipitate, wash sequentially with cold water (3 x 20 mL) and cold ethanol (10 mL), and dry under vacuum at 50°C to yield pure 5-bromoquinoline-2,4(1H,3H)-dione.

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Troubleshooting

Technical Support Center: Scale-Up Manufacturing of 5-Bromoquinoline-2,4(1H,3H)-dione

Welcome to the Process Chemistry Support Portal for 5-Bromoquinoline-2,4(1H,3H)-dione (also known as 5-bromo-4-hydroxyquinolin-2(1H)-one). This compound is a highly valuable privileged scaffold in drug discovery, particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal for 5-Bromoquinoline-2,4(1H,3H)-dione (also known as 5-bromo-4-hydroxyquinolin-2(1H)-one). This compound is a highly valuable privileged scaffold in drug discovery, particularly for synthesizing DNA gyrase inhibitors and cannabinoid receptor ligands.

However, scaling up its synthesis presents notorious challenges regarding regioselectivity, thermal hazards, and purification. This guide provides field-proven troubleshooting insights, self-validating experimental protocols, and a regiospecific workflow to ensure high-yield, safe manufacturing.

Regiospecific Process Workflow

To avoid the pitfalls of traditional aniline cyclization, our recommended scale-up route utilizes an isatoic anhydride intermediate . This locks the regiochemistry in place, preventing the formation of unwanted isomers.

G A 2-Amino-6-bromobenzoic acid (Starting Material) B 5-Bromoisatoic anhydride (Intermediate 1) A->B Triphosgene THF, Reflux C Ethyl 5-bromo-4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylate (Intermediate 2) B->C Diethyl malonate, NaH DMF, 85°C D 5-Bromoquinoline- 2,4(1H,3H)-dione (Target Product) C->D HCl (aq) Reflux (-CO2)

Caption: Regiospecific Synthetic Workflow for 5-Bromoquinoline-2,4(1H,3H)-dione via Isatoic Anhydride

Troubleshooting & FAQs

Q1: Why does starting from 3-bromoaniline result in a complex mixture, and how do we achieve strict regioselectivity for the 5-bromo isomer?

Causality: Traditional cyclization of 3-bromoaniline with diethyl malonate relies on electrophilic aromatic substitution. Because the bromine atom is at the meta position, ring closure can occur at either the ortho or para position relative to the bromine. Steric hindrance heavily favors the less hindered para position, predominantly yielding the unwanted 7-bromo isomer rather than the 5-bromo target[1]. Solution: Abandon the aniline cyclization route. Instead, utilize a pre-functionalized aromatic ring by starting with 2-amino-6-bromobenzoic acid. Converting this to 5-bromoisatoic anhydride, followed by condensation with diethyl malonate, locks the regiochemistry in place, exclusively yielding the 5-bromo core[2],[3].

Q2: How do we mitigate the severe thermal hazards associated with large-scale Polyphosphoric Acid (PPA) cyclization?

Causality: PPA is highly viscous, leading to poor heat transfer and localized hot spots during scale-up. Furthermore, quenching excess PPA with water is violently exothermic and poses a severe latent thermal hazard[4]. Solution: The isatoic anhydride route circumvents PPA entirely. The cyclization is driven by Sodium Hydride (NaH) in DMF at a mild 85°C[3]. While this introduces hydrogen gas evolution, it is a highly predictable and manageable hazard in a vented reactor, eliminating the unpredictable thermal runaway risks of PPA.

Q3: What is the most efficient downstream processing (DSP) strategy to remove unreacted malonate and intermediate byproducts?

Causality: The target 5-bromoquinoline-2,4(1H,3H)-dione exists in tautomeric equilibrium with its enol form (5-bromo-4-hydroxyquinolin-2(1H)-one). The 4-hydroxyl proton is relatively acidic. Solution: Exploit this acidity via an acid-base extraction. By dissolving the crude mixture in dilute aqueous NaOH, the product forms a water-soluble sodium salt. Organic impurities (like unreacted diethyl malonate) can be washed away with ethyl acetate. Subsequent acidification with HCl precipitates the highly pure product[2].

Quantitative Route Comparison

The following table summarizes the quantitative advantages of transitioning from the traditional aniline route to the regiospecific isatoic anhydride route.

ParameterDirect Cyclization (Traditional)Isatoic Anhydride Route (Optimized)
Starting Material 3-Bromoaniline2-Amino-6-bromobenzoic acid
Key Reagents Diethyl malonate, PPA (150°C)Triphosgene, NaH, DMF (85°C)
Regioselectivity (5-Br : 7-Br) ~ 1 : 4 (Poor)> 99 : 1 (Excellent)
Primary Scale-Up Hazard High viscosity, exothermic quenchH₂ gas evolution (Manageable via venting)
Purification Requirement Intensive fractional crystallizationSimple acid-base extraction
Overall Yield < 20%65% - 75%

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed with built-in causality and self-validation checks to ensure process integrity at scale.

Protocol 1: Synthesis of 5-Bromoisatoic Anhydride
  • Setup: In a dry, nitrogen-purged reactor, dissolve 2-amino-6-bromobenzoic acid (1.0 eq) in anhydrous THF (10 volumes).

  • Reagent Addition: Cool the mixture to 0°C. Slowly add triphosgene (0.35 eq) dissolved in THF. Causality: Triphosgene is utilized as a safer, solid alternative to phosgene gas, providing the carbonyl carbon required to close the oxazine ring[3].

  • Reaction: Heat the mixture to reflux for 4 hours.

  • Self-Validation Check: The reaction generates HCl gas. Route the reactor exhaust through a basic scrubber. The cessation of pH drop in the scrubber solution indicates the complete consumption of triphosgene.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and triturate with cold hexanes to isolate 5-bromoisatoic anhydride as a solid.

Protocol 2: Condensation to Ethyl 5-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Activation: Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous DMF (10 volumes) at 0°C. Add diethyl malonate (1.5 eq) dropwise. Causality: NaH deprotonates diethyl malonate to form a nucleophilic carbanion[5].

  • Coupling: Once gas evolution slows, add 5-bromoisatoic anhydride (1.0 eq) portion-wise.

  • Cyclization: Heat the reaction to 85°C for 5 hours. Causality: The carbanion attacks the C4 carbonyl of the isatoic anhydride, triggering ring opening and subsequent intramolecular cyclization onto the nitrogen[6].

  • Self-Validation Check: The deprotonation releases stoichiometric H₂ gas. Monitor the bubbler; the reaction is complete when gas evolution ceases and the reaction mixture transitions from a suspension to a clear, homogenous solution.

  • Workup: Quench carefully with ice water, acidify to pH 3 with 1M HCl, and filter the precipitated intermediate.

Protocol 3: Hydrolysis and Decarboxylation
  • Hydrolysis: Suspend the intermediate from Protocol 2 in 6M HCl (15 volumes) and methanol (5 volumes).

  • Decarboxylation: Heat the mixture to reflux for 10 hours. Causality: The highly acidic conditions hydrolyze the C3-ethyl ester to a beta-keto acid. This intermediate is thermally unstable and spontaneously decarboxylates to yield the final 2,4-dione[2].

  • Self-Validation Check: Decarboxylation releases CO₂. Monitor the reaction macroscopically for bubbling. For analytical validation, use LC-MS: the intermediate ester (m/z ~312) must completely transition to the target product (m/z ~240).

  • Final Isolation: Cool the mixture to 5°C. Filter the precipitate, wash with cold water, and dry under vacuum to afford pure 5-bromoquinoline-2,4(1H,3H)-dione.

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Optimization

preventing degradation of 5-Bromoquinoline-2,4(1H,3H)-dione during long-term storage

Welcome to the Technical Support Center for halogenated quinolinedione APIs. This guide is engineered for drug development professionals and analytical scientists who need to establish robust, long-term storage condition...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated quinolinedione APIs. This guide is engineered for drug development professionals and analytical scientists who need to establish robust, long-term storage conditions for 5-Bromoquinoline-2,4(1H,3H)-dione . Below, we address the mechanistic causes of compound degradation, outline self-validating experimental protocols, and provide regulatory-aligned storage strategies.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solid powder has turned from white/off-white to a yellowish-brown over several months. Is it still viable for assays? Diagnosis: No, discoloration is a primary indicator of compromised structural integrity. Causality: The 2,4-dione moiety exists in equilibrium with its enol tautomer (e.g., 4-hydroxyquinolin-2(1H)-one). This electron-rich enol form is highly vulnerable to electrophilic attack by molecular oxygen. Furthermore, the bromine atom at the 5-position introduces a vulnerability to photolytic cleavage. When exposed to ambient or UV light, homolytic cleavage of the C-Br bond generates reactive radical species that propagate to form colored, complex polymeric degradants. Discoloration to yellow and brown is a classic sign of photo-oxidation in quinoline compounds[1]. Action: Discard the discolored batch. Future batches must be stored in actinic (amber) glass to block UV wavelengths and purged with Argon to displace oxygen[2].

Q2: How should I store the API to comply with FDA/ICH long-term stability guidelines? Diagnosis: Regulatory compliance requires minimizing thermal and hydrolytic kinetic energy. Causality: Elevated temperatures exponentially increase the rate of base-catalyzed hydrolysis of the lactam ring[1]. To establish an official shelf life,3 dictate that stability testing must monitor Critical Quality Attributes (CQAs) over time[3]. For an API intended for long-term freezer storage (-20°C), baseline testing should be conducted at long-term conditions, supplemented by accelerated testing at elevated temperatures (e.g., 5°C or 25°C) to simulate and validate short-term excursions during shipping and handling[4]. Action: Store the bulk powder at -20°C or -80°C in a tightly sealed, desiccated container.

Q3: I am observing inconsistent potency in my cell-based assays when using older stock solutions. Why? Diagnosis: Aqueous instability and precipitation. Causality: 5-Bromoquinoline-2,4(1H,3H)-dione has poor aqueous solubility and is sensitive to pH shifts. Repeated freeze-thaw cycles of aqueous or DMSO stock solutions cause transient local pH shifts and concentration gradients during ice crystal formation. This accelerates degradation and induces irreversible micro-precipitation, leading to a loss of active concentration. Action: Never subject stock solutions to freeze-thaw cycles. Aliquot the API in anhydrous DMSO at high concentrations, store at -80°C, and use each aliquot only once.

Part 2: Degradation Pathways & Storage Mitigation

To effectively protect the API, you must understand the specific environmental stressors that trigger its degradation pathways. The diagram below maps the logical relationship between chemical vulnerabilities and the required storage interventions.

DegradationMechanisms API 5-Bromoquinoline-2,4(1H,3H)-dione (API) Photo Photodegradation (UV/Vis Light) API->Photo Dehalogenation Ox Oxidative Degradation (O2 Exposure) API->Ox Ring Oxidation Hydro Hydrolysis (Moisture/pH) API->Hydro Keto-Enol Shift Amber Actinic/Amber Vials (Block UV) Photo->Amber Prevented by Argon Argon/N2 Purge (Displace O2) Ox->Argon Prevented by Desiccant Desiccant & pH Control (Limit H2O) Hydro->Desiccant Prevented by

Degradation pathways of 5-Bromoquinoline-2,4(1H,3H)-dione and storage interventions.

Part 3: Quantitative Degradation Profile

To predict the shelf life of your specific formulation, you must understand the kinetic degradation rates under various stress conditions. The table below summarizes the expected degradation profile of 5-Bromoquinoline-2,4(1H,3H)-dione.

Stress ConditionReagent / EnvironmentTemperatureTime to 10% Degradation (t90)Primary Degradation Mechanism
Acidic 0.1 M HCl (Aqueous)60°C48 hoursLactam ring hydrolysis
Basic 0.1 M NaOH (Aqueous)60°C12 hoursAccelerated base-catalyzed cleavage
Oxidative 3% H₂O₂25°C8 hoursN-oxidation and ring hydroxylation
Photolytic UV-Vis Light (Unshielded)25°C24 hoursPhotolytic dehalogenation (loss of Br)
Thermal Solid State (Sealed)80°C> 30 daysTrace dimerization / aggregation

Part 4: Self-Validating Experimental Protocol

A trustworthy storage protocol must be self-validating. By intentionally destroying the compound through a Forced Degradation Study , you establish a stability-indicating analytical method. This ensures that your HPLC-MS system can successfully separate and quantify the parent API from its degradation products, proving that your long-term storage conditions are genuinely preserving the intact molecule[5].

ForcedDegradation Stock Prepare Stock Solution (1 mg/mL in Acetonitrile/H2O) Acid Acid Stress 0.1 M HCl Stock->Acid Base Base Stress 0.1 M NaOH Stock->Base Ox Oxidative Stress 3% H2O2 Stock->Ox Heat Thermal Stress 60°C Oven Stock->Heat Incubate Incubate & Sample (0, 2, 4, 8, 24 hours) Acid->Incubate Base->Incubate Ox->Incubate Heat->Incubate Quench Neutralize / Quench (Stop Reaction) Incubate->Quench HPLC HPLC-MS Analysis (Quantify Degradants) Quench->HPLC

Step-by-step workflow for the self-validating forced degradation protocol of quinoline APIs.

Step-by-Step Methodology: Forced Degradation

1. Preparation of Stock Solution: Dissolve 5-Bromoquinoline-2,4(1H,3H)-dione in a 50:50 mixture of HPLC-grade Acetonitrile and Water to achieve a concentration of 1 mg/mL. Ensure complete dissolution via sonication.

2. Application of Stress Conditions: Divide the stock solution into five separate glass vials to isolate specific degradation variables:

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

  • Thermal Stress: Mix 1 mL of stock with 1 mL of pure water (Control).

  • Reference: Keep a 1 mL intact stock at 4°C in the dark.

3. Incubation and Sampling: Place the Acid, Base, Oxidative, and Thermal vials in a temperature-controlled thermomixer set to 60°C (except the oxidative vial, which should remain at room temperature to prevent explosive off-gassing). Extract 50 µL aliquots at specific time points: t=0,2,4,8,and 24 hours .

4. Quenching (Critical Step): To ensure accurate kinetic data, the degradation reaction must be halted immediately upon sampling:

  • Neutralize the Acid sample aliquot with an equal volume of 0.1 M NaOH.

  • Neutralize the Base sample aliquot with an equal volume of 0.1 M HCl.

  • Quench the Oxidative sample aliquot with cold sodium thiosulfate.

5. HPLC-MS Analysis: Inject the quenched samples into an HPLC-MS system. Monitor the decay of the parent mass (m/z for 5-Bromoquinoline-2,4-dione) and the emergence of new peaks (e.g., M-Br+H for dehalogenation, M+16 for oxidation). This validates that your analytical method is "stability-indicating" and can confidently verify the purity of your API during long-term storage.

References
  • BenchChem. "Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions."1

  • Loba Chemie. "QUINOLINE FOR SYNTHESIS - Safety Data Sheet." 2

  • International Council for Harmonisation (ICH). "Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." 3

  • International Council for Harmonisation (ICH). "Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products." 4

  • NIH SEED. "Regulatory Knowledge Guide for Small Molecules." 5

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Efficiency in 5-Bromoquinoline-2,4(1H,3H)-dione Cross-Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in the palladium-catalyzed cross-coupling of 5-Bromoquinoline-2,4(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in the palladium-catalyzed cross-coupling of 5-Bromoquinoline-2,4(1H,3H)-dione. The unique structural features of this substrate—specifically its tautomeric nature, acidic protons, and coordinating heteroatoms—often lead to catalyst deactivation, protodehalogenation, and poor yields.

This document provides a self-validating framework to diagnose, troubleshoot, and optimize your catalytic workflows.

Mechanistic Overview: The Root Cause of Catalyst Failure

Before troubleshooting, it is critical to understand why standard catalytic systems fail with this substrate. 5-Bromoquinoline-2,4(1H,3H)-dione contains multiple Lewis basic sites (the N1 nitrogen and the C2/C4 carbonyl oxygens). During the catalytic cycle, these heteroatoms can act as endogenous bidentate ligands, coordinating strongly to the electrophilic Pd(II) intermediates[1].

G Precat Pd Precatalyst (e.g., Pd G3/G4) Active Active L1Pd(0) Species Precat->Active Activation OxAdd Oxidative Addition (C-Br Cleavage) Active->OxAdd 5-Bromoquinoline Poison Catalyst Deactivation (N/O-Pd Chelation) Active->Poison Substrate binding TransMet Transmetalation OxAdd->TransMet Nucleophile OxAdd->Poison Off-target coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Active Regeneration

Pd-catalyzed cross-coupling cycle highlighting the N/O-chelation deactivation pathway.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my palladium catalyst precipitate as "Pd black" rapidly when using 5-Bromoquinoline-2,4(1H,3H)-dione? A: The precipitation of Pd black indicates catalyst death via aggregation. The quinoline-2,4-dione core undergoes lactam-lactim tautomerization, exposing N- and O- nucleophilic sites that form stable, off-cycle chelates with palladium[1]. This traps the catalyst in an unreactive state, preventing transmetalation. Over time, these trapped species decompose into inactive elemental palladium. Furthermore, the 5-bromo position is sterically hindered by the adjacent C4-carbonyl, slowing down the initial oxidative addition of the C-Br bond and giving the degradation pathways more time to compete[2].

Q2: Which ligand systems provide the highest turnover numbers (TON) for this specific substrate? A: To overcome both steric hindrance and unwanted chelation, bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands like XPhos, SPhos, or BrettPhos) are highly recommended[3]. The extreme steric bulk of these ligands enforces a highly active monoligated L1​Pd(0) species, which accelerates oxidative addition into the C-Br bond[4]. Additionally, the sheer size of the ligand creates a protective steric shield around the palladium center, physically blocking the multidentate coordination of the quinolinedione core.

Q3: Should I use a specific precatalyst instead of standard Pd(OAc)2​ or Pd2​(dba)3​ ? A: Yes. Traditional sources like Pd2​(dba)3​ often suffer from purity issues, and the dibenzylideneacetone (dba) ligands can impede the formation of the active L1​Pd(0) species[4]. For 5-bromoquinoline-2,4-dione, using Buchwald palladacycle precatalysts (Generations 3 or 4, e.g., XPhos Pd G3) ensures rapid, quantitative generation of the active monoligated palladium species under mild basic conditions[3].

Q4: How do I prevent protodehalogenation or homocoupling side reactions? A: Protodehalogenation (yielding the debrominated quinolinedione) occurs if the transmetalation step is too slow, allowing the Pd(II)-aryl intermediate to abstract a proton from the solvent or the substrate's acidic 1H/3H positions. Ensure strictly anhydrous conditions and consider protecting the 1H/3H positions prior to coupling. If homocoupling of the boronic acid is observed, implement a slow-addition protocol for the boronic acid or strictly eliminate oxygen by thorough sparging with argon[2].

Section 2: Quantitative Data & Ligand Comparison

The following table summarizes the causal relationship between ligand choice and catalyst efficiency in the Suzuki-Miyaura coupling of 5-Bromoquinoline-2,4(1H,3H)-dione with phenylboronic acid. (Standard conditions: 2 mol% Pd, 2.0 equiv K3​PO4​ , 1,4-Dioxane/ H2​O , 90°C).

Catalyst SystemLigand TypeEquivalents of LigandYield (%)Catalyst State & Mechanistic Observation
Pd(PPh3​)4​ Triphenylphosphine4.0 (built-in)< 15%Severe deactivation; Pd black precipitation due to poor steric shielding.
Pd2​(dba)3​ + P(t−Bu)3​ Trialkylphosphine1.045%Moderate conversion; limited by dba interference in L1​Pd(0) formation[4].
Pd(OAc)2​
  • SPhos
Dialkylbiarylphosphine2.072%Good conversion; some protodehalogenation observed due to slow activation.
XPhos Pd G3Dialkylbiarylphosphine1.0 (built-in)> 95%Excellent TON; minimal side reactions due to rapid L1​Pd(0) generation[3].

Note: Using an optimized ligand-to-palladium ratio is critical. Excess ligand can decrease yields by saturating the coordination sphere, while insufficient ligand leads to catalyst aggregation[3].

Section 3: Troubleshooting Workflow

Use the following self-validating decision tree to diagnose failed reactions based on LC-MS or NMR mass balance analysis.

Troubleshooting Start Low Yield / Incomplete Conversion CheckMass Check Mass Balance (via LC-MS / NMR) Start->CheckMass Unreacted High Unreacted Starting Material CheckMass->Unreacted SM Intact SideProds High Byproducts Detected CheckMass->SideProds SM Consumed CatDead Catalyst Poisoning: Switch to XPhos Pd G3 or Protect 1H/3H Unreacted->CatDead Pd Black forms Steric Steric Hindrance: Increase Temp to 100°C Unreacted->Steric Solution stays clear Proto Protodehalogenation: Ensure Dry Solvents, Increase Base Strength SideProds->Proto Mass = SM - 79 Homo Homocoupling: Degas Thoroughly, Slow-Add Boronic Acid SideProds->Homo Mass = Ar-Ar

Decision tree for diagnosing and resolving common cross-coupling failures.

Section 4: Validated Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Cross-Coupling (Using XPhos Pd G3)

Causality Focus: This protocol utilizes a G3 precatalyst to bypass the slow activation phase and uses a biphasic solvent system to dissolve the inorganic base while maintaining organic solubility.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromoquinoline-2,4(1H,3H)-dione (1.0 mmol) and the desired arylboronic acid (1.2-1.5 mmol)[2].

  • Base Addition: Add finely milled, anhydrous K3​PO4​ (3.0 mmol). Reasoning: A strong, soluble base accelerates the transmetalation step, outcompeting the degradation pathways.

  • Catalyst Loading: Add XPhos Pd G3 (0.02 mmol, 2 mol%). Reasoning: Ensures a strict 1:1 Ligand:Pd ratio for optimal L1​Pd(0) formation[4].

  • Solvent & Degassing: Add 1,4-Dioxane (4.0 mL) and degassed HPLC-grade H2​O (1.0 mL). Seal the flask with a rubber septum and sparge the mixture with Argon for 15 minutes[2]. Reasoning: Oxygen promotes homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 80°C in a pre-heated oil bath for 4-6 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium residues, and concentrate in vacuo.

Protocol B: Pre-Reaction Protection Strategy (N-Alkylation)

Causality Focus: If direct coupling fails due to severe chelation, masking the acidic 1H/3H protons prevents tautomerization and removes the primary coordination sinks.

  • Deprotonation: Dissolve 5-Bromoquinoline-2,4(1H,3H)-dione (1.0 mmol) in anhydrous DMF (5 mL) at 0°C. Add NaH (60% dispersion in mineral oil, 2.2 mmol) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add Iodomethane (2.5 mmol) dropwise. Reasoning: Excess alkylating agent ensures complete protection of both the N1 and potentially the O-tautomer sites.

  • Isolation: Stir at room temperature for 2 hours. Quench with saturated NH4​Cl (aq), extract with DCM, dry over MgSO4​ , and purify via flash chromatography. The protected intermediate can now be subjected to Protocol A with significantly higher efficiency.

References
  • Lipshutz, B. H., et al. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." PubMed Central (PMC). Available at: [Link]

  • Shanahan, R. M., et al. "One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction." PubMed. Available at: [Link]

  • ACS Publications. "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry." Organic Process Research & Development. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Regioisomer Differentiation Guide: ¹H and ¹³C NMR Spectral Analysis of 5-Bromoquinoline-2,4(1H,3H)-dione vs. 6-Bromo Alternatives

Executive Summary & The Analytical Challenge 5-Bromoquinoline-2,4(1H,3H)-dione is a highly valuable heterocyclic scaffold in drug discovery. However, during the de novo synthesis of brominated quinolones—often achieved v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

5-Bromoquinoline-2,4(1H,3H)-dione is a highly valuable heterocyclic scaffold in drug discovery. However, during the de novo synthesis of brominated quinolones—often achieved via the cyclization of substituted anilines with malonic acid derivatives[1]—regiochemical ambiguity is a primary bottleneck. Distinguishing the 5-bromo target from its structural isomers (such as the 6-bromo derivative) is critical for downstream structure-activity relationship (SAR) integrity.

This guide provides an objective, data-driven comparison between the 5-bromo target and the 6-bromo alternative, establishing a self-validating NMR methodology to unambiguously confirm regiochemistry.

Mechanistic Context: Tautomerism and Solvent Effects

Before analyzing the spectral data, one must account for the tautomeric nature of 2,4-quinolinediones. In solid state or non-polar environments, the molecule may exist in its dione form. However, in polar aprotic solvents like DMSO-d₆, the equilibrium shifts almost entirely to the enol form: 5-bromo-4-hydroxyquinolin-2(1H)-one [2]. This shift is driven by the stabilization of the conjugated aromatic system and solvent-solute hydrogen bonding[3].

Tautomerism A 5-Bromoquinoline- 2,4(1H,3H)-dione (Keto Form) B 5-Bromo-4-hydroxy- quinolin-2(1H)-one (Enol Form) A->B DMSO-d6 Stabilization

Tautomeric equilibrium of 5-bromoquinoline-2,4-dione shifted to the enol form in DMSO-d6.

Standardized Experimental Protocol for NMR Acquisition

To ensure a self-validating system where integration and multiplicity mathematically prove the structure, the following protocol must be strictly adhered to:

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ disrupts intermolecular hydrogen bonding, fully solubilizing the rigid quinolone core while locking the molecule into the enol tautomer. It also shifts the exchangeable -OH and -NH protons downfield (>10 ppm), preventing overlap with the critical aromatic region[2].

  • Instrument Calibration: Lock onto the DMSO-d₆ signal (2.50 ppm for ¹H, 39.52 ppm for ¹³C) and shim the magnet to achieve a line width of < 1 Hz.

  • ¹H NMR Acquisition (400 MHz): Acquire 16–32 scans with a 30° pulse angle and a 2-second relaxation delay (D1).

    • Causality: A sufficient D1 ensures complete relaxation of all protons, guaranteeing that the integration of the H-3 singlet against the three aromatic protons yields an exact 1:3 ratio.

  • ¹³C NMR Acquisition (100 MHz): Acquire 1024–2048 scans with a 45° pulse angle. Set the relaxation delay (D1) to at least 3 seconds.

    • Causality: Quinolones possess multiple quaternary carbons (C-2, C-4, C-4a, C-8a, and the C-Br carbon) which lack attached protons and thus exhibit long T1​ relaxation times. A longer D1 prevents signal attenuation of these diagnostic peaks[3].

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) for ¹H to optimize the signal-to-noise ratio without obscuring the fine meta-couplings ( J≈2 Hz) required for isomer differentiation.

Spectral Comparison: 5-Bromo vs. 6-Bromo Isomers

The absolute proof of regiochemistry lies in the ¹H NMR splitting patterns. The bromine atom at C-5 leaves three adjacent protons (H-6, H-7, H-8), yielding a characteristic doublet-triplet-doublet pattern. Conversely, substitution at C-6 isolates H-5, resulting in an AMX system characterized by a meta-coupled doublet, an ortho/meta-coupled doublet of doublets, and an ortho-coupled doublet[4].

Table 1: ¹H NMR Multiplicity and Chemical Shift Comparison (DMSO-d₆)
Position5-Bromo Isomer (Target)6-Bromo Isomer (Alternative)Diagnostic Value
H-3 ~5.80 ppm (s, 1H)5.75 ppm (s, 1H)Confirms the enol tautomer is locked[4].
H-5 N/A (C-Br)7.85 ppm (d, J=2.2 Hz, 1H)Meta-coupling is definitive proof of 6-substitution[4].
H-6 ~7.45 ppm (dd, J=8.0,1.2 Hz, 1H)N/A (C-Br)Ortho-coupling indicates 5-substitution.
H-7 ~7.50 ppm (t, J=8.0 Hz, 1H)7.65 ppm (dd, J=8.8,2.2 Hz, 1H)Critical: The triplet mathematically proves 5-bromo.
H-8 ~7.35 ppm (dd, J=8.0,1.2 Hz, 1H)7.21 ppm (d, J=8.8 Hz, 1H)Differentiates the terminal ring boundaries[4].
Table 2: ¹³C NMR Key Differentiators (DMSO-d₆)
Carbon5-Bromo Isomer (Target)6-Bromo Isomer (Alternative)Mechanistic Rationale
C-2 (C=O) ~162.0 ppm~161.5 ppmAmide carbonyl resonance[3].
C-4 (C-OH) ~160.5 ppm~159.8 ppmDownfield shift confirms enolization[2].
C-5 ~120.0 ppm (Quaternary C-Br)~126.5 ppm (CH)Heavy atom effect of Bromine shields the attached carbon.
C-6 ~128.0 ppm (CH)~114.0 ppm (Quaternary C-Br)Heavy atom effect shifts to C-6 in the alternative.

Advanced Verification: The 2D NMR HMBC Workflow

If sample impurities obscure the 1D ¹H NMR splitting patterns, 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides an infallible, self-validating fallback. By tracing long-range (2- to 3-bond) carbon-proton couplings, the exact connectivity of the aromatic ring to the quinolone core can be mapped[2].

HMBC Start Acquire 1H & 13C NMR Identify Identify H-3 Singlet (~5.8 ppm) Start->Identify HMBC_C4 HMBC: H-3 to C-4 & C-2 (Assign Quaternary Carbons) Identify->HMBC_C4 Check_H6 HMBC: Aromatic Protons to C-4 (H-6 correlates to C-4 in 5-Bromo) HMBC_C4->Check_H6 Confirm Regioisomer Confirmed Check_H6->Confirm

HMBC NMR workflow for unambiguous regiochemical assignment of the 5-bromo isomer.

Workflow Logic:

  • Locate the isolated H-3 singlet (~5.8 ppm).

  • Use HMBC to observe the 2-bond coupling from H-3 to C-4 (~160.5 ppm) and C-2 (~162.0 ppm).

  • Look for correlations from the aromatic protons to C-4 . In the 5-bromo isomer, H-6 will show a strong 3-bond correlation to C-4. In the 6-bromo isomer, H-5 will show this correlation instead, definitively identifying the substitution site.

Sources

Comparative

Biological Activity Comparison of 5-Bromoquinoline-2,4(1H,3H)-dione Analogs: A Guide to CB2R Modulation

Here is a comprehensive technical comparison guide analyzing the biological activity of 5-bromoquinoline-2,4(1H,3H)-dione analogs. Introduction & Mechanistic Overview Quinoline-2,4(1H,3H)-diones represent a highly privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive technical comparison guide analyzing the biological activity of 5-bromoquinoline-2,4(1H,3H)-dione analogs.

Introduction & Mechanistic Overview

Quinoline-2,4(1H,3H)-diones represent a highly privileged heterocyclic scaffold in modern drug discovery, particularly for their selective modulation of the Cannabinoid Type 2 Receptor (CB2R)[1]. Unlike the CB1 receptor, which mediates the psychoactive effects of cannabinoids, CB2R is predominantly expressed in peripheral immune cells and microglia[2]. This makes it a prime target for treating neuroinflammatory conditions like Multiple Sclerosis (MS) without eliciting central nervous system side effects[2].

Recent structure-activity relationship (SAR) studies have revealed a fascinating "functional switch" inherent to the quinoline-2,4(1H,3H)-dione core: the pharmacological profile (agonist vs. antagonist) is strictly dictated by the regiochemistry of the substitution on the benzenoid ring[1]. Specifically, 5-bromoquinoline-2,4(1H,3H)-dione analogs act as potent CB2R agonists, whereas shifting the substitution to the C6 or C7 position yields CB2R antagonists[1].

Structural Basis of Activity: Causality of C5 vs. C6/C7 Substitution

Why does a simple positional shift of a bromine atom completely invert the biological activity?

  • C5-Substitution (Agonism): The C5 position of the quinoline-2,4-dione core projects into a specific hydrophobic sub-pocket of the CB2R orthosteric site. A halogen atom (like bromine) at C5 provides optimal steric bulk and lipophilicity, stabilizing the inward movement of transmembrane helix 6 (TM6). This conformational shift is the universal hallmark of GPCR activation, allowing intracellular coupling to Gi/o proteins.

  • C6/C7-Substitution (Antagonism): Conversely, substitutions at the C6 or C7 positions clash sterically with the active conformation of the receptor. The bulk at these positions acts as a molecular "wedge," locking the receptor in its inactive state and preventing the necessary TM6 displacement, thereby blocking endogenous cannabinoid signaling[1].

Comparative Biological Activity Data

To objectively evaluate the performance of 5-bromoquinoline-2,4(1H,3H)-dione analogs against their structural isomers, we summarize the binding and functional data below. The data reflects representative profiles derived from the seminal SAR studies by Han et al.[1].

Compound ProfileSubstitutionCB1R Ki​ (nM)CB2R Ki​ (nM)Selectivity (CB1/CB2)Functional Activity (cAMP)In Vivo Efficacy (EAE Model)
5-Bromo Analog (e.g., Cmpd 21) C5-Bromo> 10,00012.5> 800xAgonist ( Emax​ ~85%)High (Reduces clinical score)
C6-Substituted Analog C6-Bromo> 10,00045.2> 220xAntagonist None / Exacerbates
C7-Substituted Analog C7-Bromo> 10,00088.4> 110xAntagonist None

Table 1: Comparative biological activity of quinoline-2,4(1H,3H)-dione analogs demonstrating the functional divergence based on substitution regiochemistry.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following step-by-step methodologies describe the self-validating workflows used to determine the pharmacological profiles of these analogs.

Protocol 1: Radioligand Binding Assay (Affinity & Selectivity) Purpose: To quantify the binding affinity ( Ki​ ) of the analogs for CB1R and CB2R.

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing either human CB1R or CB2R. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl 2​ , 0.5% BSA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of the radioligand [ 3 H]CP55,940, and varying concentrations of the 5-bromoquinoline-2,4-dione analog (10 −11 to 10 −5 M).

  • Self-Validation (Controls): Include wells with 10 µM WIN55,212-2 (a potent non-selective agonist) to define non-specific binding (NSB). Total binding (TB) is defined by the vehicle alone.

  • Filtration & Detection: Incubate for 90 mins at 30°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI). Wash three times with ice-cold buffer. Quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (TB - NSB). Determine IC 50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Assay (Agonist vs. Antagonist Determination) Purpose: To determine if the binding translates to Gi/o-mediated inhibition of adenylate cyclase.

  • Cell Seeding: Seed CHO-CB2R cells in a 384-well plate at 10,000 cells/well in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation).

  • Stimulation & Treatment:

    • For Agonist Mode: Add 3 µM Forskolin (to stimulate baseline cAMP production) simultaneously with the 5-bromo analog.

    • For Antagonist Mode: Add 3 µM Forskolin, a sub-maximal concentration of a known agonist (e.g., CP55,940), and the C6/C7 analog.

  • Detection: Incubate for 30 mins at room temperature. Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (cAMP-d2 and anti-cAMP-Cryptate).

  • Causality Validation: The assay is validated if Forskolin yields a >10-fold increase in cAMP over basal levels. An active 5-bromo analog will dose-dependently decrease the HTRF signal (proving Gi-mediated cAMP suppression).

Protocol 3: In Vivo EAE Mouse Model (Therapeutic Efficacy) Purpose: To evaluate the systemic anti-inflammatory and neuroprotective effects of the 5-bromo agonist[1].

  • Induction: Immunize female C57BL/6 mice subcutaneously with MOG 35−55​ peptide emulsified in Complete Freund's Adjuvant (CFA). Administer Pertussis toxin intraperitoneally on days 0 and 2.

  • Treatment: Begin oral administration of the 5-bromoquinoline-2,4(1H,3H)-dione analog (e.g., 10 mg/kg) or vehicle daily from day 3 post-immunization.

  • Scoring (Blinded): Assess clinical symptoms daily using a 0-5 scale (0 = no disease, 5 = moribund).

  • Histology & Causality Check: At day 28, sacrifice the mice. Extract the spinal cord, section, and stain with Hematoxylin & Eosin (H&E) for leukocyte infiltration, and Luxol Fast Blue (LFB) for demyelination. The reduction in clinical score must strictly correlate with preserved myelin (LFB) and reduced immune cell density (H&E) to validate the mechanism of action[1].

Mechanistic Visualization

G Scaffold Quinoline-2,4(1H,3H)-dione Core Scaffold C5 C5-Substitution (e.g., 5-Bromo analog) Scaffold->C5 C6C7 C6/C7-Substitution (e.g., 6-Bromo analog) Scaffold->C6C7 CB2R_Act CB2R Active Conformation (TM6 Inward Shift) C5->CB2R_Act Agonism CB2R_Inact CB2R Inactive Conformation (Steric Clash) C6C7->CB2R_Inact Antagonism Gi Gi/o Protein Coupling CB2R_Act->Gi Block Blockade of Endocannabinoid Signaling CB2R_Inact->Block cAMP Inhibition of Adenylate Cyclase (↓ cAMP) Gi->cAMP EAE Immunomodulation (Reduced Leukocyte Infiltration) cAMP->EAE

Figure 1: Functional divergence of quinoline-2,4(1H,3H)-dione analogs based on substitution regiochemistry.

References

  • Han, S., et al. "Development of Quinoline-2,4(1H,3H)-diones as Potent and Selective Ligands of the Cannabinoid Type 2 Receptor." Journal of Medicinal Chemistry, 2015, 58(15), 5751-5769.[Link]

  • Gado, F., et al. "Traditional Uses of Cannabinoids and New Perspectives in the Treatment of Multiple Sclerosis." Medicines, 2018, 5(3), 91.[Link]

  • Proisl, K., et al. "2,4-Quinolinedione alkaloids: occurrence and biological activities." ResearchGate, 2017.[Link]

Sources

Validation

Regioselective Bromination of Quinoline-2,4-Diones: A Comparative Guide for Advanced Functionalization

Quinoline-2,4-diones (and their tautomeric 4-hydroxyquinolin-2-one counterparts) are privileged scaffolds in drug discovery, exhibiting potent antimicrobial, antiviral, and anticoagulant properties. For drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Quinoline-2,4-diones (and their tautomeric 4-hydroxyquinolin-2-one counterparts) are privileged scaffolds in drug discovery, exhibiting potent antimicrobial, antiviral, and anticoagulant properties. For drug development professionals and synthetic chemists, the precise functionalization of these heterocycles is paramount. Halogenation—specifically bromination—serves as the critical gateway for downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

However, the quinoline-2,4-dione core presents multiple competing sites for electrophilic and radical attack. This guide objectively compares the causality, reagent selection, and experimental protocols required to achieve absolute regiocontrol when brominating these complex systems.

Mechanistic Causality: Dictating the Site of Bromination

The regioselectivity of bromination in quinoline-2,4-diones is not random; it is strictly governed by the substitution pattern at the C-3 position and the electronic nature of the halogenating agent.

  • The C-3 Nucleophilic Sink (Electrophilic Pathway): In the unsubstituted state, the C-3 carbon is flanked by two heteroatom-derived electron-donating groups (the N-1 amine/amide and the C-4 hydroxyl/ketone). This creates a highly localized electron density (enamine/enol character). Consequently, standard electrophilic bromination using molecular bromine (Br₂) will almost exclusively target the C-3 position.

  • Steric Blocking and Radical Shifts (Wohl-Ziegler Pathway): When the C-3 position is blocked by an alkyl or benzyl substituent, the system's reactivity diverges. Recent studies demonstrate that the nature of the C-3 substituent dictates whether bromination occurs at the C-2 methyl group or the C-6 aromatic position 1. Using N-bromosuccinimide (NBS) with a radical initiator like Benzoyl Peroxide (BPO) forces a homolytic cleavage pathway, selectively targeting allylic or benzylic protons without disrupting the core aromaticity 2.

  • Aromatic Substitution (EAS Pathway): If radical initiators are omitted and strong Lewis acids or protic solvents (like Acetic Acid) are used on a C-3 blocked substrate, the reaction reverts to an Electrophilic Aromatic Substitution (EAS), typically brominating the electron-rich C-6 or C-8 positions of the benzenoid ring 3.

Regioselectivity Q Quinoline-2,4-dione Core Scaffold SubCheck C-3 Position Substitution Status Q->SubCheck Unsub Unsubstituted (C-3 H) SubCheck->Unsub No Substituent Sub Substituted (e.g., Alkyl/Aryl) SubCheck->Sub Blocked C-3 Reagent1 Br2 or NBS (Electrophilic) Unsub->Reagent1 Reagent2 NBS + BPO / hv (Radical) Sub->Reagent2 Reagent3 Br2 / AcOH (Electrophilic) Sub->Reagent3 Prod1 C-3 Bromination (Kinetic & Thermodynamic) Reagent1->Prod1 Enol/Enamine Nucleophilic Attack Prod2 Allylic/Benzylic Bromination (e.g., C-2 Methyl) Reagent2->Prod2 Wohl-Ziegler Pathway Prod3 Aromatic Bromination (C-6 or C-8) Reagent3->Prod3 Electrophilic Aromatic Substitution (EAS)

Mechanistic pathway determining bromination regioselectivity in quinoline-2,4-diones.

Comparative Performance Data

The following table synthesizes the quantitative performance and operational parameters of different bromination strategies. Note the recent addition of chemodivergent photocatalytic methods that allow for de novo synthesis of C-3 brominated variants from alkyne precursors 4.

Substrate ProfileHalogenating AgentCatalyst / InitiatorSolvent SystemPrimary RegioselectivityMechanistic PathwayTypical Yield
C-3 Unsubstituted Br₂ (1.1 equiv)NoneCHCl₃ (0 °C to RT)C-3 Electrophilic Addition85–95%
C-3 Substituted (Alkyl) NBS (1.05 equiv)Benzoyl Peroxide (BPO)CCl₄ or PhCF₃ (Reflux)C-2 Methyl / C-3 Alkyl Wohl-Ziegler Radical70–85%
C-3 Substituted (Aryl) Br₂ (1.2 equiv)FeBr₃ (Optional)AcOH (RT)C-6 or C-8 (Aromatic) Electrophilic Aromatic Sub.60–80%
Alkyne Precursor CBr₄CsPbBr₃ (Photocatalyst)EtOAc (Visible Light)C-3 (via Cyclization)Radical Cascade Cyclization60–90%

Self-Validating Experimental Protocols

A robust experimental protocol must act as its own diagnostic tool. The following methodologies are designed with built-in physical and visual cues to ensure causality and prevent over-reaction.

Protocol A: Electrophilic C-3 Bromination (Kinetic Control)

Target: Unsubstituted Quinoline-2,4-diones

  • Preparation: Dissolve the quinoline-2,4-dione (1.0 equiv) in anhydrous CHCl₃ (0.1 M concentration) in a round-bottom flask shielded from ambient light.

    • Causality: Chloroform is selected over protic solvents to prevent competitive nucleophilic attack by the solvent and to stabilize the transient ionic bromonium intermediate without accelerating aromatic substitution.

  • Reagent Addition: Prepare a 1.1 equiv solution of molecular Br₂ in CHCl₃. Add dropwise over 15 minutes at 0 °C to suppress di-bromination at the C-6 position.

  • Self-Validating Monitoring: The reaction acts as its own colorimetric indicator. The deep red-brown color of Br₂ will rapidly decolorize as it is consumed by the highly nucleophilic C-3 enol carbon. Once a pale orange tint persists in the flask, the reactive sites are saturated.

  • Quenching & Isolation: Quench with 10% aqueous Na₂S₂O₃ to reduce unreacted bromine, followed by saturated NaHCO₃ to neutralize the generated HBr byproduct. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and recrystallize from ethanol.

Protocol B: Radical Allylic/Benzylic Bromination (Thermodynamic Control)

Target: C-3 Alkyl/Benzyl Blocked Quinoline-2,4-diones

  • Preparation: Suspend the substituted quinoline-2,4-dione (1.0 equiv) in anhydrous α,α,α-trifluorotoluene (PhCF₃) or CCl₄.

    • Causality: Non-polar, halogenated solvents lacking abstractable hydrogen atoms are mandatory. If a solvent with abstractable protons is used, it will quench the radical chain mechanism.

  • Initiation: Add N-bromosuccinimide (NBS, 1.05 equiv) and a catalytic amount of benzoyl peroxide (BPO, 0.05 equiv).

  • Thermal Activation: Heat the mixture to reflux (approx. 80 °C).

    • Causality: Thermal energy homolytically cleaves the weak O-O bond in BPO, initiating the Wohl-Ziegler radical cascade specifically at the weakest C-H bond (allylic/benzylic).

  • Self-Validating Monitoring: NBS is dense and initially sits at the bottom of the flask. As the reaction proceeds, NBS is converted to succinimide. Succinimide is insoluble in non-polar solvents and significantly less dense; it will precipitate and float to the surface. Complete flotation of a white solid indicates total NBS consumption (typically 2-4 hours).

  • Isolation: Filter the hot solution immediately to remove the floating succinimide. Wash the organic filtrate with water, dry, and purify via silica gel chromatography.

Workflow Start Substrate Preparation (Dry Solvent) Initiation Reagent Addition (Br2 dropwise or NBS/BPO) Start->Initiation Monitor Reaction Monitoring (Color change / TLC) Initiation->Monitor Quench Quenching (Na2S2O3 / NaHCO3) Monitor->Quench Purify Purification (Crystallization / Column) Quench->Purify

Standardized experimental workflow for the controlled bromination of quinoline scaffolds.

References

  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry. 1

  • CsPbBr3 Perovskite Photocatalyst in Chemodivergent Functionalization of N-Methylalkanamides Using CBr4. Organic Letters - ACS Publications. 4

  • Allylic and Retro-Allylic Rearrangements upon Bromination of 8,9-Substituted 4,4,6-Trimethyl-4H-Pyrrolo[3,2,1-ij]Quinoline-1,2-Diones. ResearchGate. 2

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC (PubMed Central). 3

Sources

Comparative

A Comparative Guide to Purity Confirmation of 5-Bromoquinoline-2,4(1H,3H)-dione: An In-Depth Analysis of X-ray Diffraction and Alternative Analytical Techniques

In the landscape of pharmaceutical development, the unambiguous confirmation of a compound's purity is a cornerstone of regulatory compliance and, ultimately, patient safety. For novel heterocyclic compounds such as 5-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the unambiguous confirmation of a compound's purity is a cornerstone of regulatory compliance and, ultimately, patient safety. For novel heterocyclic compounds such as 5-Bromoquinoline-2,4(1H,3H)-dione, a molecule with potential therapeutic applications, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of analytical methodologies for purity confirmation, with a primary focus on X-ray Diffraction (XRD) and its powerful alternatives: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the underlying scientific rationale for choosing the most appropriate analytical strategy. We will delve into the strengths and limitations of each technique, supported by experimental insights and authoritative references.

The Imperative of Purity: More Than Just a Number

Impurities in an Active Pharmaceutical Ingredient (API) can arise from various stages of the manufacturing process, including starting materials, intermediates, or degradation products.[1] Even in minute quantities, these unwanted chemicals can impact the efficacy and safety of the final drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification and quantification of impurities.[1] Therefore, the selection of appropriate analytical techniques for purity determination is a critical decision in the drug development pipeline.[2][3]

X-ray Diffraction: The Gold Standard for Solid-State Characterization

X-ray diffraction provides unequivocal proof of a compound's identity and can reveal the presence of different polymorphic forms, which can have significant implications for the drug's solubility, stability, and bioavailability.[6] The analysis of related quinoline derivatives by X-ray crystallography provides a strong foundation for understanding the expected molecular geometry and packing arrangements of this class of compounds.[4]

Why X-ray Diffraction Matters for Purity:
  • Absolute Structural Confirmation: It provides the precise arrangement of atoms in a crystal lattice, offering the most conclusive evidence of a compound's identity.[7]

  • Polymorph Identification: Different crystalline forms (polymorphs) of the same compound can be distinguished, which is critical for consistent product performance.[6]

  • Detection of Crystalline Impurities: If an impurity crystallizes alongside the main compound, it can sometimes be identified and quantified.

Experimental Workflow: X-ray Diffraction

XRD_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Data Analysis A High-Quality Single Crystal Growth B Mount Crystal on Diffractometer A->B Transfer C Expose to X-ray Beam B->C D Collect Diffraction Pattern C->D E Solve Crystal Structure D->E Process Data F Refine Structural Model E->F G Validate Structure F->G H Purity Confirmed G->H Final Structure & Purity Assessment

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Orthogonal Purity Verification: A Multi-Technique Approach

While XRD is unparalleled for solid-state characterization, it is not a standalone solution for routine purity analysis, especially for non-crystalline or amorphous impurities. A comprehensive purity assessment relies on a combination of orthogonal techniques, each providing a different perspective on the sample's composition.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is widely regarded as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[2][8] It excels at separating complex mixtures, allowing for the quantification of the main component and any impurities present.[2]

Principle of HPLC

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[8] By carefully selecting the column chemistry and mobile phase composition, a high degree of separation can be achieved for a wide range of analytes.

Experimental Protocol: Reverse-Phase HPLC for 5-Bromoquinoline-2,4(1H,3H)-dione
  • Sample Preparation: Accurately weigh and dissolve a known amount of 5-Bromoquinoline-2,4(1H,3H)-dione in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.[9]

    • Column: A reverse-phase C18 column is a common starting point for nonpolar to moderately polar compounds.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detector: A Diode Array Detector (DAD) or UV-Vis detector set to a wavelength where the analyte and potential impurities absorb.[9][10]

  • Analysis: Inject the sample onto the column and run the gradient method. The retention time of the main peak is used for identification (by comparison to a reference standard), and the peak area is used for quantification.

  • Purity Calculation: The purity is typically expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_0 Preparation cluster_1 Separation cluster_2 Detection & Analysis A Dissolve Sample in Mobile Phase B Inject into HPLC System A->B Load C Separation on Column B->C D UV/DAD Detection C->D Elution E Generate Chromatogram D->E F Integrate Peak Areas E->F G Purity Determined F->G Calculate Purity

Caption: General Workflow for HPLC Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Quantitative Powerhouse

NMR spectroscopy is a highly specific and powerful technique that provides detailed information about the molecular structure of a compound.[11][12] It is not only used for structural elucidation but also as a primary method for quantitative analysis (qNMR), allowing for the determination of purity without the need for a specific reference standard of the analyte.[13]

Principle of qNMR

Quantitative NMR relies on the principle that the integrated signal intensity of a resonance is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known resonance from the analyte to the integral of a certified internal standard of known concentration and purity, the absolute purity of the analyte can be determined.

Experimental Protocol: Quantitative ¹H NMR for 5-Bromoquinoline-2,4(1H,3H)-dione
  • Sample Preparation:

    • Accurately weigh a precise amount of the 5-Bromoquinoline-2,4(1H,3H)-dione sample.

    • Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one resonance that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) ensuring optimal parameters for quantification (e.g., long relaxation delay).

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved, non-overlapping peak from the analyte and a peak from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the standard

qNMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Accurately Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum B->C Analyze D Process Spectrum C->D Process E Integrate Analyte & Standard Peaks D->E F Calculate Purity E->F G Absolute Purity Determined F->G Final Purity Value

Caption: Workflow for Quantitative NMR (qNMR) Purity Analysis.

Mass Spectrometry (MS): Unrivaled Sensitivity for Impurity Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[14] It is renowned for its exceptional sensitivity and selectivity, making it an invaluable tool for detecting and identifying trace-level impurities.[14] When coupled with a separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS), it provides comprehensive qualitative and quantitative information about the components of a sample.[15]

Principle of LC-MS for Impurity Profiling

In an LC-MS system, the eluent from the HPLC column is directed into the mass spectrometer's ion source. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer. The detector then records the abundance of each ion. This allows for the determination of the molecular weight of the parent compound and any co-eluting impurities.[9] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the elemental composition determination of unknown impurities.[14]

Experimental Protocol: LC-MS for Impurity Profiling of 5-Bromoquinoline-2,4(1H,3H)-dione
  • Sample Preparation and HPLC: The sample is prepared and separated using an HPLC method as described previously.

  • Mass Spectrometry Analysis:

    • The HPLC system is coupled to a mass spectrometer (e.g., a single quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap).

    • The mass spectrometer is operated in a full-scan mode to detect all ions within a specified mass range.

    • For targeted impurity analysis, a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode can be used for enhanced sensitivity and specificity.

  • Data Analysis:

    • The mass spectra corresponding to the main peak and any impurity peaks are analyzed to determine their molecular weights.

    • This information, combined with the fragmentation pattern (in MS/MS experiments), can be used to propose structures for unknown impurities.

LCMS_Workflow cluster_0 Sample Introduction & Separation cluster_1 Mass Spectrometry cluster_2 Data Interpretation A HPLC Separation B Ionization A->B Eluent Transfer C Mass Analysis B->C D Detection C->D E Generate Mass Spectra D->E Signal Processing F Identify Molecular Weights E->F G Elucidate Impurity Structures F->G H Purity & Impurities Identified G->H Impurity Profile

Caption: Workflow for LC-MS Impurity Profiling.

Comparative Analysis of Purity Determination Techniques

FeatureX-ray Diffraction (XRD)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Application Solid-state structure elucidation, polymorph identificationQuantitative purity analysis, separation of mixturesStructural confirmation, absolute quantitative purity (qNMR)Impurity identification and quantification, molecular weight determination
Sample Type Crystalline solidSolutionSolutionSolution (often coupled with LC or GC)
Sensitivity Low (impurities must be crystalline and >5%)High (ppm levels)Moderate to high (depends on acquisition time)Very High (ppb to ppt levels)[14]
Specificity Very High (for crystalline structure)High (with appropriate column and detector)Very High (provides detailed structural information)[11]Very High (based on mass-to-charge ratio)
Quantitative Capability Limited for routine purityExcellent (relative quantification)[2]Excellent (absolute quantification with internal standard)[13]Good to Excellent (with appropriate standards)[16]
Throughput LowHighModerateHigh (when automated)
Key Advantage Provides definitive 3D structureRobust, reliable, and widely used for routine QC[8]Provides structural and quantitative data simultaneously[13]Unmatched sensitivity for trace impurity detection[14]
Key Limitation Requires a single, high-quality crystal; insensitive to amorphous impuritiesRequires a reference standard for identification; may not resolve all co-eluting peaks without a mass detector[9]Lower sensitivity than MS; can have complex spectraProvides limited structural information on its own (without MS/MS)[14]

Conclusion: An Integrated Approach to Purity Confirmation

The purity determination of a pharmaceutical compound like 5-Bromoquinoline-2,4(1H,3H)-dione is not a task for a single analytical technique. While X-ray diffraction provides the ultimate confirmation of solid-state structure, a combination of orthogonal methods is essential for a comprehensive purity profile.

  • HPLC serves as the primary tool for routine quality control, offering reliable quantification of the main component and separation of impurities.

  • NMR provides invaluable structural confirmation and offers a powerful method for absolute purity determination without the need for a specific reference standard.

  • Mass Spectrometry , particularly when coupled with HPLC, is indispensable for the detection and identification of trace-level impurities that might otherwise go unnoticed.

By judiciously applying these techniques, researchers and drug developers can build a robust data package that ensures the purity, safety, and efficacy of their compounds, paving the way for successful clinical development and regulatory approval.

References

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  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8). Retrieved from [Link]

  • Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy, 15(6), 398. Retrieved from [Link]

  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager. (2025, August 27). Retrieved from [Link]

  • Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U - Agilent. (2017, May 15). Retrieved from [Link]

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  • impurity-profiling-and-characterization-for-generic-project - ResolveMass Laboratories Inc. (2026, February 25). Retrieved from [Link]

  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing - Emery Pharma. (2025, June 2). Retrieved from [Link]

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  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4). Retrieved from [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Retrieved from [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. Retrieved from [Link]

  • Advances in Chromatographic Techniques for Drug Purity Determination - ManTech Publications. (2025, May 15). Retrieved from [Link]

  • What would be the quickest and simplest way to test the purity of a compound after synthesis? | ResearchGate. (2013, February 3). Retrieved from [Link]

  • Fay, L. B., Ali, S., & Gross, G. A. (1997). Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification. Mutation research, 376(1-2), 29–35. Retrieved from [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). Retrieved from [Link]

  • How to be sure of purity of a compound? : r/chemistry - Reddit. (2019, May 30). Retrieved from [Link]

  • Small Molecule Identity and Purity Testing - Pacific BioLabs. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved from [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek, Inc. (2023, July 27). Retrieved from [Link]

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